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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile: Synthesis, Characterization, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile, a heterocyclic compound with significant potential in medicinal chemistry. As a Senior Application Scientist, this...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile, a heterocyclic compound with significant potential in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just procedural steps but also the underlying scientific rationale, drawing from established principles of organic synthesis and drug design. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel heterocyclic scaffolds.

Introduction and Chemical Identity

2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile is a substituted pyridine derivative characterized by a nitro group at the 4-position and a 2-methylpropanenitrile (or tert-butylnitrile) group at the 2-position. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs.[1] The introduction of a nitro group significantly alters the electronic properties of the pyridine ring, making it a versatile intermediate for further functionalization.[2]

A thorough search of chemical databases indicates that a specific CAS number for 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile has not been assigned, suggesting it may be a novel or less-documented compound. The information presented herein is therefore based on the synthesis and properties of structurally related molecules and established chemical principles.

Below is a table summarizing the predicted chemical identifiers for the target compound.

IdentifierValue
IUPAC Name 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile
Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Canonical SMILES CC(C)(C#N)c1nccc(c1)[O-]
InChI InChI=1S/C9H9N3O2/c1-9(2,6-10)8-4-3-7(5-11-8)12(13)14/h3-5H,1-2H3
InChIKey Predicted: YWFPWNSBJWJBFB-UHFFFAOYSA-N

Proposed Synthetic Pathway

The synthesis of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile can be logically approached through a multi-step sequence, leveraging the principles of nucleophilic aromatic substitution (SNAг) on an activated pyridine ring. The general strategy involves the preparation of a suitable 2-substituted-4-nitropyridine precursor, followed by the introduction of the 2-methylpropanenitrile moiety.

A plausible and efficient synthetic route is outlined below:

G cluster_0 Step 1: Synthesis of 2-Chloro-4-nitropyridine cluster_1 Step 2: Nucleophilic Substitution Pyridine_N_oxide Pyridine N-oxide Nitropyridine_N_oxide 4-Nitropyridine N-oxide Pyridine_N_oxide->Nitropyridine_N_oxide Nitration Nitration_reagents HNO₃ / H₂SO₄ Chloro_nitropyridine 2-Chloro-4-nitropyridine Nitropyridine_N_oxide->Chloro_nitropyridine Chlorination Chlorination_reagent POCl₃ Target_molecule 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile Chloro_nitropyridine->Target_molecule SNAr Reaction Isobutyronitrile Isobutyronitrile Carbanion Isobutyronitrile carbanion Isobutyronitrile->Carbanion Deprotonation Base Strong Base (e.g., NaH, LDA) Carbanion->Target_molecule SNAr Reaction

Caption: Proposed two-step synthesis of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile.

Step 1: Synthesis of 2-Chloro-4-nitropyridine

The precursor, 2-chloro-4-nitropyridine, can be synthesized from commercially available pyridine N-oxide.

  • Nitration of Pyridine N-oxide: The first step involves the nitration of pyridine N-oxide to form 4-nitropyridine N-oxide. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid.[3] The N-oxide group activates the 4-position of the pyridine ring towards electrophilic substitution.

  • Chlorination of 4-Nitropyridine N-oxide: The resulting 4-nitropyridine N-oxide is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 2-chloro-4-nitropyridine. This reaction proceeds via a rearrangement and substitution mechanism.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

The key step in this synthesis is the nucleophilic aromatic substitution of the chloride in 2-chloro-4-nitropyridine with the carbanion of isobutyronitrile.

  • Formation of the Isobutyronitrile Carbanion: Isobutyronitrile is deprotonated at the α-carbon using a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • SNAr Reaction: The generated carbanion then acts as a nucleophile, attacking the electron-deficient C2 position of 2-chloro-4-nitropyridine. The presence of the strongly electron-withdrawing nitro group at the para-position (C4) stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the chloride leaving group.[2][4]

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Chloro-4-nitropyridine

  • Nitration: To a stirred mixture of concentrated sulfuric acid, add pyridine N-oxide portion-wise while maintaining the temperature below 10 °C. Then, add fuming nitric acid dropwise, keeping the temperature below 10 °C. The reaction mixture is then heated and stirred. After completion, the mixture is cooled and poured onto ice, followed by neutralization with a base (e.g., sodium carbonate) to precipitate 4-nitropyridine N-oxide.

  • Chlorination: 4-Nitropyridine N-oxide is refluxed with an excess of phosphorus oxychloride. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized to precipitate the crude 2-chloro-4-nitropyridine, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile

  • Carbanion Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a solution of isobutyronitrile in anhydrous THF is cooled to -78 °C. A solution of LDA in THF is added dropwise, and the mixture is stirred for 1 hour at this temperature to ensure complete formation of the carbanion.

  • Nucleophilic Substitution: A solution of 2-chloro-4-nitropyridine in anhydrous THF is added dropwise to the carbanion solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel.

Physicochemical Properties and Reactivity

The chemical properties of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile are dictated by its constituent functional groups.

  • Nitropyridine Moiety: The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack but strongly activates it for nucleophilic substitution, particularly at the positions ortho and para to the nitro group.[2] The nitro group itself can be reduced to an amino group, providing a handle for further derivatization.

  • gem-Dimethyl Group: The presence of the gem-dimethyl group can have several beneficial effects on the molecule's properties. It can increase metabolic stability by blocking potential sites of oxidation, improve solubility, and influence the molecule's conformation, which can enhance binding to a biological target.[5][6]

  • Nitrile Group: The nitrile group is a versatile functional group that can participate in various chemical transformations. It can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine.

Potential Applications in Drug Discovery

The structural motifs present in 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile suggest its potential as a scaffold for the development of novel therapeutic agents.

  • Anticancer Activity: Nitropyridine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7][8] Some 3-nitropyridine analogs have been identified as microtubule-targeting agents.[9] The target molecule could be explored for similar activities.

  • Antimicrobial Properties: The pyridine nucleus is a common feature in antimicrobial drugs, and the presence of a nitro group can enhance this activity.[7][8]

  • Kinase Inhibition: The pyridine scaffold is prevalent in many kinase inhibitors. The functional groups on the target molecule offer opportunities for modification to optimize binding to the active site of various kinases.

The proposed synthetic route allows for the generation of a library of analogs by varying the starting pyridine derivative and the nucleophile, which is a common strategy in lead optimization.

Conclusion

While 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile is not a commercially available compound with a registered CAS number, this guide provides a scientifically sound and detailed pathway for its synthesis and purification. The unique combination of a 4-nitropyridine ring and a gem-dimethylnitrile substituent makes it an attractive scaffold for medicinal chemistry research. The outlined synthetic strategy is robust and amenable to the generation of a diverse library of related compounds for biological screening. Further investigation into the biological activities of this molecule and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC - NIH. (URL: [Link])

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. ACS Publications. (2022-01-03). (URL: [Link])

  • Chemical Properties of 2-Hydroxy-5-nitropyridine (CAS 5418-51-9). Cheméo. (URL: [Link])

  • 3-nitropyridine analogues as novel microtubule-targeting agents. PMC. (2024-11-07). (URL: [Link])

  • 4-Nitropyridine | C5H4N2O2 | CID 70734. PubChem - NIH. (URL: [Link])

  • Nucleophilic aromatic substitution. Wikipedia. (URL: [Link])

  • NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION Jia. HETEROCYCLES. (2005-08-02). (URL: [Link])

  • 2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile. Appretech Scientific Limited. (URL: [Link])

  • Nitropyridines, Their Synthesis and Reactions. ResearchGate. (2025-08-09). (URL: [Link])

  • Nitropyridines: Synthesis and reactions. ResearchGate. (URL: [Link])

  • Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. (2023-10-28). (URL: [Link])

  • Reactions of 2‐halopyridines to form 2‐alkyl pyridines. ResearchGate. (URL: [Link])

  • Synthesis of 4-nitropyridine. PrepChem.com. (URL: [Link])

  • WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • (PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. (URL: [Link])

  • Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar. (2010-09-02). (URL: [Link])

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. (2018-03-22). (URL: [Link])

  • Methods for installing a nitrile group on a pyridine ring. ResearchGate. (URL: [Link])

  • Reductive couplings of 2-halopyridines without external ligand: phosphine-free nickel-catalyzed synthesis of symmetrical and unsymmetrical 2,2'-bipyridines. PubMed. (URL: [Link])

  • Application of gem-dimethyl groups. ResearchGate. (URL: [Link])

  • 2-Methyl-2-(pyridin-4-yl)propanenitrile | C9H10N2 | CID 12870777. PubChem. (URL: [Link])

  • Synthesis and crystal structure of the adduct between 2-pyridylselenyl chloride and isobutyronitrile. PMC. (URL: [Link])

  • Advances on the biosynthesis of pyridine rings. PMC - NIH. (URL: [Link])

  • Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. PubMed. (2015-02-16). (URL: [Link])

  • Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. PMC. (2015-01-01). (URL: [Link])

  • Pyridine synthesis. Organic Chemistry Portal. (URL: [Link])

  • gem-dimethyl Archives. AMM Journal. (2023-10-31). (URL: [Link])

  • 2-Methyl-2-(4-nitrophenyl)propanenitrile | C10H10N2O2 | CID 823615. PubChem. (URL: [Link])

  • PREPARATION OF PYRIMIDINES AND PYRIDINES FROM ALKYL KETONES AND NITRILES IN PRESENCE OF PHOSPHORYL CHLORIDE Wojciech Zielihski I. (URL: [Link])

Sources

Exploratory

Solubility profile of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile in organic solvents

Title: Technical Guide: Solubility Profiling & Physicochemical Characterization of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile Abstract This technical guide provides a comprehensive analysis of the solubility profile...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Solubility Profiling & Physicochemical Characterization of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile

Abstract This technical guide provides a comprehensive analysis of the solubility profile of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile, a key intermediate in the synthesis of androgen receptor antagonists and other pyridine-based pharmacophores. Due to the specific functional group interplay—combining a highly polar, electron-deficient 4-nitropyridine core with a lipophilic gem-dimethyl nitrile tail—this molecule exhibits a distinct solubility window. This document outlines theoretical solubility parameters (Hansen), predicted solvent interactions, and validated experimental protocols for precise solubility determination, tailored for process chemists and formulation scientists.

Physicochemical Analysis & Theoretical Framework

To understand the solubility behavior of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile, one must deconstruct its molecular architecture. The molecule represents a "push-pull" system where solubility is governed by the competition between the polar aromatic core and the aliphatic side chain.

Structural Determinants of Solubility
  • 4-Nitropyridine Core: The nitro group (

    
    ) at position 4 is a strong electron-withdrawing group (EWG). This significantly reduces the electron density on the pyridine nitrogen, lowering its basicity (estimated pKa 
    
    
    
    ) and reducing its ability to accept hydrogen bonds compared to unsubstituted pyridine. However, the nitro group itself creates a strong permanent dipole.
  • Gem-Dimethyl Nitrile Group: The

    
     moiety introduces steric bulk and moderate lipophilicity. The gem-dimethyl effect restricts conformational freedom, potentially increasing the crystal lattice energy (melting point), which generally opposes dissolution.
    
  • Net Result: The molecule is moderately polar but lacks strong Hydrogen Bond Donors (HBD). It relies primarily on Dipole-Dipole interactions and Van der Waals dispersion forces for solvation.

Hansen Solubility Parameters (HSP) Prediction

Using Group Contribution Methods, we can estimate the Hansen Solubility Parameters to predict compatible solvents. The solute is expected to lie in the "Polar Aprotic" region of the Hansen Space.

ParameterSymbolEstimated ContributionSignificance
Dispersion ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

HighInteraction via London forces (Aromatic ring + Methyls).
Polarity

HighDriven by the Nitro and Nitrile dipoles.
H-Bonding

Low/ModerateActs only as a weak H-bond acceptor; no donor protons.

Predicted Solubility Profile

Based on the "Like Dissolves Like" principle and the HSP analysis, the solubility profile is categorized below. This table serves as a starting point for solvent screening and process design.

Table 1: Predicted Solubility Classification

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAc, NMPVery High (>100 mg/mL)Excellent match for the molecule's high dipole moment (

) without requiring H-bond donation.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Strong dispersion forces (

) and moderate polarity stabilize the aromatic core.
Esters/Ketones Ethyl Acetate, Acetone, MEKModerate to High Good dipole match. Acetone is excellent; EtOAc is likely the ideal recrystallization solvent.
Ethers THF, 2-MeTHF, MTBEModerate THF coordinates well; MTBE will show lower solubility due to lower polarity.
Alcohols Methanol, Ethanol, IPATemperature Dependent Low solubility at RT; High solubility at reflux. Ideal for cooling crystallization.
Non-Polar Hexanes, Heptane, ToluenePoor / Insoluble Mismatch in polarity (

). These are effective anti-solvents .
Aqueous Water (pH 7)Insoluble Hydrophobic effect dominates.
Acidic Aqueous 1M HClLow/Moderate The nitro group suppresses pyridine protonation; requires very low pH to form a salt.

Experimental Protocols for Solubility Determination

For drug development applications, theoretical predictions must be validated. The following protocol ensures high data integrity (E-E-A-T) using a self-validating equilibrium method.

Protocol: Isothermal Shake-Flask Method (HPLC/Gravimetric)

Objective: Determine the thermodynamic solubility of the target compound in selected solvents at


.

Reagents & Equipment:

  • Target Compound: >98% purity (HPLC).

  • Solvents: HPLC Grade.

  • Agitation: Thermomixer or Orbital Shaker capable of

    
    .
    
  • Filtration: 0.22

    
    m PTFE syringe filters (compatible with organic solvents).
    

Step-by-Step Workflow:

  • Supersaturation: Weigh approx. 50 mg of solid into a 4 mL glass vial.

  • Solvent Addition: Add 250

    
    L of solvent.
    
    • Checkpoint: If solid dissolves instantly, add more solid until a suspension persists.

  • Equilibration: Seal vials and agitate at

    
     for 24 hours.
    
    • Why 24h? Ensures the crystal lattice energy is overcome and thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes or allow to settle.

  • Filtration: Filter the supernatant through a 0.22

    
    m PTFE filter.
    
    • Critical: Discard the first 50

      
      L of filtrate to account for filter adsorption.
      
  • Quantification:

    • Method A (Gravimetric): Evaporate a known volume of filtrate in a tared vessel and weigh the residue.

    • Method B (HPLC - Preferred): Dilute filtrate 100x with Acetonitrile/Water and inject onto C18 column (UV detection at 254 nm).

Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: Weigh Solid (~50mg) AddSolvent Add Solvent (250 µL) Start->AddSolvent CheckDissolution Dissolved? AddSolvent->CheckDissolution AddMoreSolid Add More Solid CheckDissolution->AddMoreSolid Yes Equilibrate Agitate 24h @ 25°C CheckDissolution->Equilibrate No (Suspension) AddMoreSolid->CheckDissolution Filter Filter (0.22 µm PTFE) Equilibrate->Filter Quantify Quantify (HPLC/Gravimetric) Filter->Quantify

Caption: Standardized Isothermal Shake-Flask Workflow for Thermodynamic Solubility Determination.

Strategic Application: Crystallization Solvent Selection

For purification or solid-state form screening, selecting the right solvent system is critical. Based on the predicted profile, the following strategies are recommended.

Solvent/Anti-Solvent Systems

The high solubility in polar aprotics and low solubility in non-polar hydrocarbons suggests the following pairings:

  • Primary System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).

    • Protocol: Dissolve in warm EtOAc, slowly add Heptane until cloud point, cool to

      
      .
      
  • Alternative System: DCM / Hexanes.

    • Note: Good for initial isolation but may produce solvates due to DCM inclusion.

Cooling Crystallization
  • Solvent: Isopropyl Alcohol (IPA) or Ethanol.

  • Rationale: The steep solubility curve (low at RT, high at reflux) allows for high-yield recovery upon cooling without the need for anti-solvents, simplifying the process.

Visualization: Solvent Selection Decision Tree

SolventSelection Goal Objective? Reaction Reaction Medium Goal->Reaction Synthesis Crystal Crystallization Goal->Crystal Purification HighTemp High Temp (>100°C)? Reaction->HighTemp Yield Prioritize Yield? Crystal->Yield UseDMSO Use DMSO/DMF HighTemp->UseDMSO Yes UseTHF Use THF/Me-THF HighTemp->UseTHF No Pair EtOAc / Heptane Yield->Pair Max Recovery Purity IPA (Cooling) Yield->Purity High Purity

Caption: Decision matrix for selecting solvents based on process goals (Synthesis vs. Purification).

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • BenchChem. (2025).[1] Technical Guide: Solubility of 3-Amino-4-nitropyridine in Organic Solvents. (Used as a proxy for nitropyridine core solubility trends). Link

  • PubChem. (2025).[2][3] Compound Summary: 4-Nitropyridine N-oxide.[4][5] National Library of Medicine. (Reference for nitro-group polarity effects). Link

  • Vyzov, A., et al. (2020). Solubility of pharmaceutical solids in organic solvents: Experimental data and modeling. Journal of Chemical & Engineering Data. (General reference for shake-flask protocols).

Sources

Foundational

Predicted biological activity of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile scaffolds

Title: Pharmacochemical Profiling of the 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile Scaffold: Synthetic Utility and Predicted Bioactivity Executive Summary This technical guide analyzes the predicted biological activ...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Pharmacochemical Profiling of the 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile Scaffold: Synthetic Utility and Predicted Bioactivity

Executive Summary

This technical guide analyzes the predicted biological activity and synthetic utility of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile (hereafter referred to as Scaffold A ). While nitro-pyridines are often flagged as genotoxic structural alerts in early discovery, Scaffold A represents a high-value "masked" pharmacophore. Its structural architecture combines a gem-dimethyl nitrile motif—known to enhance metabolic stability and enforce conformational restriction via the Thorpe-Ingold effect—with an electron-deficient pyridine ring primed for further functionalization.

This guide posits that Scaffold A is not a final drug candidate but a privileged intermediate . Its primary value lies in its reduction to the corresponding amine, serving as a bioisosteric replacement for the phenyl-ring linkers found in blockbuster Androgen Receptor (AR) antagonists (e.g., Enzalutamide precursors) and PI3K/mTOR inhibitors (e.g., NVP-BEZ235 analogs).

Structural Analysis & Chemoinformatics

The Gem-Dimethyl Effect (Thorpe-Ingold)

The defining feature of Scaffold A is the gem-dimethyl group at the


-position of the nitrile. In medicinal chemistry, replacing methylene hydrogens with methyl groups restricts the rotation of the bond connecting the pyridine ring to the nitrile.
  • Mechanism: The steric bulk of the methyl groups compresses the internal bond angle (Thorpe-Ingold effect), pre-organizing the molecule into a conformation closer to the bound state of the target protein.[1]

  • Thermodynamic Benefit: This reduces the entropic penalty (

    
    ) of binding, theoretically increasing potency by 10–100 fold compared to the des-methyl analog.
    
Pyridine vs. Phenyl Bioisosterism

Scaffold A is the pyridine bioisostere of 2-methyl-2-(4-nitrophenyl)propanenitrile (a known intermediate for SARMs).

  • LogP Modulation: The pyridine nitrogen lowers lipophilicity (cLogP ~1.8 vs. ~2.5 for the phenyl analog), improving aqueous solubility and reducing non-specific binding.

  • Metabolic Stability: The pyridine ring is less prone to oxidative metabolism (CYP450) than a phenyl ring, provided the nitrogen does not coordinate the heme iron directly.

The Nitro Group: A "Masked" Linker

The 4-nitro group renders the pyridine ring highly electron-deficient.

  • Direct Activity: As a nitro-aromatic, Scaffold A likely possesses weak to moderate antibacterial activity (via nitro-reduction by bacterial nitroreductases) but carries a high risk of mutagenicity (Ames positive).

  • Synthetic Utility: It serves as a precursor to the 4-amino derivative. The electron-poor ring allows for facile reduction, and the resulting amine is the actual nucleophile used to couple to drug cores (e.g., thiohydantoins or quinolines).

Predicted Biological Targets (SAR Analysis)

The biological activity is predicted based on structural homology to known pharmacophores.

Androgen Receptor (AR) Antagonists

The gem-dimethyl nitrile motif is the "tail" structure of second-generation anti-androgens.

  • Prediction: The reduced amine form of Scaffold A, when coupled to a trifluoromethyl-substituted benzamide or thiohydantoin, will act as a Selective Androgen Receptor Modulator (SARM) .

  • Rationale: The nitrile group acts as a hydrogen bond acceptor in the AR ligand-binding domain (LBD), while the gem-dimethyl group fills the hydrophobic pocket, preventing helix 12 folding (antagonist mode).

PI3K/mTOR Pathway Inhibitors
  • Reference: NVP-BEZ235 (Dactolisib) uses a similar linker.

  • Prediction: Scaffold A derivatives are predicted to bind the ATP-binding pocket of PI3K kinases. The pyridine nitrogen provides an additional vector for H-bonding with the hinge region residues (e.g., Val851 in PI3K

    
    ) compared to the phenyl analog.
    

Visualization: SAR & Synthetic Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) and the divergent synthetic pathways for Scaffold A.

G Scaffold Scaffold A (Nitro-Pyridine Core) Nitro 4-Nitro Group (Electron Withdrawing) Scaffold->Nitro GemDimethyl Gem-Dimethyl Nitrile (Thorpe-Ingold Effect) Scaffold->GemDimethyl Pyridine Pyridine Nitrogen (LogP Lowering) Scaffold->Pyridine Toxicity Risk: Genotoxicity (Ames Positive) Nitro->Toxicity Unmodified Reduction Reduction to Amine (Fe/NH4Cl) Nitro->Reduction Activation Target1 Target: AR Antagonist (Prostate Cancer) GemDimethyl->Target1 Metabolic Stability Reduction->Target1 Coupling to Thiohydantoin Target2 Target: PI3K/mTOR (Kinase Inhibitor) Reduction->Target2 Coupling to Quinoline

Caption: SAR map highlighting the transformation of the nitro-group from a toxicity risk to a functional linker for AR and Kinase targets.

Experimental Validation Protocols

To validate the predicted utility, the following self-validating protocols are recommended.

Protocol 5.1: Chemoselective Reduction (Nitro to Amine)

Objective: Convert Scaffold A to the active amine precursor without hydrolyzing the nitrile.

  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water (4:1).
    
  • Procedure:

    • Dissolve 1.0 eq of Scaffold A in EtOH/H2O.

    • Add 5.0 eq of Fe powder and 5.0 eq of

      
      .
      
    • Reflux at 80°C for 2 hours. Monitor via LC-MS (Target M+H: ~176.1).

    • Validation Check: The nitrile peak in IR (

      
      ) must remain intact. Disappearance of Nitro peaks (
      
      
      
      ) confirms reduction.
Protocol 5.2: In Vitro Microsomal Stability

Objective: Prove that the gem-dimethyl group blocks metabolic degradation compared to the des-methyl analog.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Method:

    • Incubate Scaffold A (

      
      ) with HLM (0.5 mg/mL) at 37°C.
      
    • Aliquot at 0, 15, 30, 60 min. Quench with acetonitrile.

    • Analyze via LC-MS/MS.

  • Success Criteria: Intrinsic clearance (

    
    ) should be < 10 
    
    
    
    . If
    
    
    , the pyridine ring is likely undergoing N-oxidation (a known liability addressed by adding ortho-substituents).
Protocol 5.3: Ames Mutagenicity Screen (Safety)

Objective: Assess the genotoxicity of the parent nitro-scaffold.

  • Strains: Salmonella typhimurium TA98 and TA100 (± S9 metabolic activation).

  • Expectation: Likely Positive (Mutagenic). This confirms the requirement for reduction to the amine before final drug formulation.

Quantitative Data Summary

PropertyScaffold A (Pyridine)Phenyl Analog (Control)Impact
MW 191.19190.20Negligible
cLogP 1.82 (Predicted)2.45Improved Solubility
TPSA 69.6

56.7

Better H-Bonding
Metabolic Liability Pyridine N-oxideBenzylic hydroxylationGem-dimethyl blocks

-ox
pKa (Conjugate Acid) ~3.5N/ALow basicity (Good absorption)

References

  • Talele, T. T. (2018).[2] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166–2210.[2] Link[3]

  • Jung, M. E., & Piizzi, G. (2005). "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735–1766. Link

  • Maira, S. M., et al. (2008). "Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity." Molecular Cancer Therapeutics, 7(7), 1851-1863. Link

  • PubChem Compound Summary. (2023). "2-Methyl-2-(4-nitrophenyl)propanenitrile (CID 823615)."[4] National Center for Biotechnology Information. Link

Sources

Exploratory

Electronic properties of nitro-substituted pyridine nitriles

Technical Whitepaper: Electronic Architecture & Synthetic Utility of Nitro-Substituted Pyridine Nitriles Introduction: The Cooperative Deficit In the landscape of heterocyclic chemistry, nitro-substituted pyridine nitril...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Electronic Architecture & Synthetic Utility of Nitro-Substituted Pyridine Nitriles

Introduction: The Cooperative Deficit

In the landscape of heterocyclic chemistry, nitro-substituted pyridine nitriles represent a scaffold defined by "electronic starvation." The convergence of three distinct electron-withdrawing components—the pyridine nitrogen, the nitrile group (-CN), and the nitro group (-NO


)—creates a synergistic deficit of electron density.

For the medicinal chemist, this electronic poverty is not a drawback but a feature. It activates the ring toward Nucleophilic Aromatic Substitution (


) with a regioselectivity that is predictable and tunable. Furthermore, the scaffold serves as a high-value precursor for aminopyridines, a motif ubiquitous in kinase inhibitors (e.g., EGFR inhibitors) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

This guide dissects the electronic properties of this scaffold and translates them into robust, self-validating synthetic protocols.

Electronic Landscape & Quantitative Parameters[1]

To manipulate these molecules, one must understand the vector forces of electron withdrawal. The pyridine ring is already


-deficient (analogous to nitrobenzene). The addition of -NO

and -CN amplifies this deficiency, particularly at the ortho and para positions relative to the substituents.
The "Electronic Sink" Effect

The Lowest Unoccupied Molecular Orbital (LUMO) in these systems is significantly lowered, residing primarily on the nitro-pyridyl moiety. This makes the ring an "electronic sink," aggressively accepting electron density from nucleophiles.

Table 1: Cumulative Electronic Withdrawal Parameters (Hammett


) 
Note: While standard Hammett constants (

) apply to benzene, they provide a reliable approximation for the relative activating power in pyridine systems.
SubstituentPosition Relative to Reaction CenterHammett Constant (

)
Electronic Effect
-NO

Para+0.78Strong -I (Inductive) & -M (Mesomeric)
-NO

Meta+0.71Strong -I
-CN Para+0.66Strong -I & -M
Pyridine N Ipso (Ring atom)~ +0.65 (Effective)Strong -I & -M (acts like Nitro)

Key Insight: A leaving group (LG) positioned ortho or para to both the Pyridine Nitrogen and a Nitro group is "super-activated." For example, in 2-chloro-3-nitropyridine-4-carbonitrile , the C2 position is activated by the adjacent Nitrogen and the ortho-Nitro group, making it hypersensitive to nucleophilic attack.

Reactivity Profile: The Dominance

The defining reaction of this scaffold is


.[1][2] Unlike benzene derivatives which often require forcing conditions, nitro-pyridine nitriles react under mild conditions due to the stabilization of the Meisenheimer Complex .
Mechanism & Regioselectivity

The reaction proceeds via an addition-elimination pathway.[3] The rate-determining step is usually the nucleophilic attack, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Regioselectivity Rule: Nucleophiles attack the position that maximizes negative charge delocalization onto the electronegative atoms (O of Nitro, N of Nitrile, or Ring N).

  • Leaving Group Hierarchy: In these highly activated systems, even "poor" leaving groups like -NO

    
     (denitration) or -OMe can be displaced, though Halogens (F > Cl > Br) are standard.
    

Visualization 1:


 Reaction Pathway & Meisenheimer Stabilization 

SNAr_Mechanism cluster_electronic Electronic Stabilization Factors Substrate Substrate (2-chloro-3-nitropyridine) Transition Meisenheimer Complex (Resonance Stabilized) Substrate->Transition Addition (Rate Limiting) Nucleophile Nucleophile (Nu:) Nucleophile->Transition Product Product (2-substituted-3-nitropyridine) Transition->Product Elimination (Fast) LG Leaving Group (Cl-) Transition->LG Factor1 Ring Nitrogen (-I/-M) Factor2 Nitro Group (-M)

Caption: The


 pathway showing the critical Meisenheimer intermediate stabilized by the electron-withdrawing nitro group and ring nitrogen.

Experimental Protocols

The following protocols are designed for high reliability and chemoselectivity.

Protocol A: Regioselective Displacement

Target: Synthesis of 2-amino-3-nitropyridine-4-carbonitrile derivatives.

Rationale: The C2 position (ortho to ring N) is more electrophilic than C4 or C6 due to the inductive effect of the ring nitrogen.

  • Starting Material: 2-chloro-3-nitropyridine-4-carbonitrile (1.0 eq).

  • Solvent: Acetonitrile (MeCN) or THF (anhydrous). Avoid protic solvents to prevent side reactions.

  • Base: Diisopropylethylamine (DIPEA, 1.2 eq) or K

    
    CO
    
    
    
    (1.5 eq).
  • Nucleophile: Primary or secondary amine (1.05 eq).

  • Procedure:

    • Dissolve substrate in MeCN (0.2 M) at 0°C.

    • Add Base, followed by slow addition of Nucleophile.

    • Allow to warm to RT.[4] Monitor by TLC (usually complete < 2h).

    • Self-Validation: Appearance of intense yellow/orange color indicates formation of the nitropyridine-amine product (charge transfer band).

  • Workup: Dilute with water, filter precipitate (if solid) or extract with EtOAc.

Protocol B: Chemoselective Nitro Reduction (Fe/AcOH)

Target: Reduction of -NO


 to -NH

without reducing the -CN group or dehalogenating.

Rationale: Hydrogenation (Pd/C + H


) often reduces nitriles to methylamines or causes dehalogenation. Iron/Acetic Acid is the "Gold Standard" for chemoselectivity here.
  • Substrate: Nitro-pyridine nitrile (1.0 eq).

  • Reagents: Iron powder (325 mesh, 5.0 eq), Glacial Acetic Acid (10-20 vol), Ethanol (optional co-solvent).

  • Procedure:

    • Suspend Substrate and Iron powder in EtOH/AcOH (1:1).

    • Heat to 60-70°C with vigorous stirring (mechanical stirring recommended due to iron clumping).

    • Monitoring (Critical): Monitor by TLC.

      • Starting Material: Less polar, UV active.

      • Product: More polar (amine), often fluorescent blue/green under UV (365 nm).

    • Endpoint: usually 1-3 hours.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Filter through a Celite pad to remove Iron sludge. Wash pad with EtOAc.

    • Neutralize filtrate with sat. NaHCO

      
       (Caution: Gas evolution).
      
    • Dry organic layer (Na

      
      SO
      
      
      
      ) and concentrate.

Table 2: Spectral Validation of Reduction

Functional GroupIR Frequency (Start)IR Frequency (End)NMR Change (

H)
Nitrile (-CN) ~2230 cm

(Sharp)
~2230 cm

(Retained)
No change
Nitro (-NO

)
~1530 & 1350 cm

Disappears -
Amine (-NH

)
-~3300-3500 cm

(Broad)
New broad singlet (3.0-6.0 ppm)

Pharmaceutical Applications & Synthetic Logic[7][8]

The aminopyridine nitrile scaffold is a "privileged structure" in drug discovery, serving as a bioisostere for quinazolines and isoquinolines.

Key Pathway:

  • Scaffold Construction:

    
     introduces diversity at the C2 position.
    
  • Functionalization: Reduction of the C3-Nitro group provides an aniline-like amine.

  • Cyclization: The resulting vicinal diamine (or amine-nitrile) allows for cyclization into bicyclic cores like Imidazopyridines or Pyrido[2,3-d]pyrimidines .

Visualization 2: Synthetic Workflow for Kinase Inhibitor Scaffolds

Synthetic_Workflow Start Precursor (2-chloro-3-nitropyridine) Step1 Step 1: SNAr Diversification (Introduce R-group) Start->Step1 Inter1 Intermediate A (2-amino-3-nitropyridine) Step1->Inter1 Step2 Step 2: Chemoselective Reduction (Fe/AcOH) Inter1->Step2 Inter2 Intermediate B (2,3-diaminopyridine) Step2->Inter2 Step3 Step 3: Cyclization (with Urea/Orthoformate) Inter2->Step3 Final Target Scaffold (Pyrido-pyrimidine / Imidazopyridine) Kinase Inhibitor Core Step3->Final

Caption: Workflow converting the nitro-pyridine nitrile core into bicyclic kinase inhibitor scaffolds via reduction and cyclization.

References

  • Jang, M., et al. (2022).[5] Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds. Journal of Organic Chemistry, 87, 910.[5] Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Theoretical Description of Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Chemoselective reduction of nitro and nitrile compounds. Retrieved from [Link]

  • GlobalRx. (2016). Clinical Profile of 4-Aminopyridine for Compounding. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile: A Detailed Protocol for Nucleophilic Aromatic Substitution

Abstract This document provides a comprehensive guide for the synthesis of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile via a nucleophilic aromatic substitution (SNAr) reaction. The protocol details the reaction of 2-c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile via a nucleophilic aromatic substitution (SNAr) reaction. The protocol details the reaction of 2-chloro-4-nitropyridine with the carbanion of 2,2-dimethylpropanenitrile (isobutyronitrile). This application note is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a step-by-step procedure, mechanistic insights, safety protocols, and data presentation to ensure a reproducible and safe execution of the synthesis.

Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful transformation in organic chemistry for the functionalization of electron-deficient aromatic and heteroaromatic rings.[1] The pyridine scaffold, a ubiquitous motif in pharmaceuticals, is rendered particularly susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups.[2] The nitro group (-NO2) is a potent activating group, significantly lowering the electron density of the pyridine ring and stabilizing the intermediate formed during the substitution process.[2]

This protocol focuses on the synthesis of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile, a molecule of interest for further functionalization in drug discovery programs. The reaction proceeds via the displacement of a chloride leaving group from the 2-position of 4-nitropyridine by the carbanion generated from 2,2-dimethylpropanenitrile. The 4-nitro group plays a crucial role in activating the 2-position for this transformation.

Reaction Mechanism

The SNAr reaction proceeds through a two-step addition-elimination mechanism.[1] In the first step, the nucleophile, in this case, the carbanion of 2,2-dimethylpropanenitrile, attacks the electron-deficient carbon atom at the 2-position of the 2-chloro-4-nitropyridine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization. In the second, typically rapid step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the pyridine ring and yielding the final product.

Experimental Protocol

This protocol is adapted from established procedures for SNAr reactions involving the anion of secondary nitriles.[3]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
2-Chloro-4-nitropyridine23056-36-2158.541.59 g10.0Starting material. Irritant.
2,2-Dimethylpropanenitrile78-82-083.133.33 g (4.2 mL)40.0Nucleophile precursor. Toxic and flammable.
Potassium hexamethyldisilazide (KHMDS)40949-94-8199.453.0 g15.0Strong, non-nucleophilic base.
Anhydrous Tetrahydrofuran (THF)109-99-972.1150 mL-Reaction solvent.
1 M Hydrochloric Acid (HCl)7647-01-036.4650 mL-For aqueous work-up.
Ethyl Acetate141-78-688.11100 mL-For extraction.
Brine (saturated NaCl solution)7647-14-558.4450 mL-For washing.
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9120.37As needed-For drying.
Equipment
  • Three-necked round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Syringes and needles

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_flask 1. Assemble and flame-dry glassware under inert atmosphere. add_reagents 2. Add 2-chloro-4-nitropyridine and anhydrous THF. prep_flask->add_reagents add_khmds 3. Add KHMDS to the flask. add_reagents->add_khmds add_nitrile 4. Add 2,2-dimethylpropanenitrile dropwise. add_khmds->add_nitrile heat 5. Heat the reaction mixture at reflux. add_nitrile->heat monitor 6. Monitor reaction progress by TLC. heat->monitor cool 7. Cool the reaction to room temperature. monitor->cool quench 8. Quench with 1 M HCl. cool->quench extract 9. Extract with ethyl acetate. quench->extract wash 10. Wash organic layer with brine. extract->wash dry 11. Dry with MgSO4 and filter. wash->dry concentrate 12. Concentrate under reduced pressure. dry->concentrate purify 13. Purify the crude product by column chromatography. concentrate->purify

Caption: Experimental workflow for the synthesis of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 100 mL three-necked round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen or argon inlet. Flame-dry the glassware under a stream of inert gas and allow it to cool to room temperature.

  • Addition of Reagents: To the flask, add 2-chloro-4-nitropyridine (1.59 g, 10.0 mmol) and anhydrous tetrahydrofuran (THF, 30 mL). Stir the mixture until the solid dissolves.

  • Base Addition: Add solid potassium hexamethyldisilazide (KHMDS) (3.0 g, 15.0 mmol) to the stirred solution.

  • Nucleophile Addition: In a separate, dry vial, prepare a solution of 2,2-dimethylpropanenitrile (4.2 mL, 40.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture via syringe over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C for THF) using a heating mantle or oil bath.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile.

Safety and Handling Precautions

  • 2-Chloro-4-nitropyridine: This compound is an irritant to the skin, eyes, and respiratory system.[4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 2,2-Dimethylpropanenitrile (Isobutyronitrile): This substance is toxic by inhalation, in contact with skin, and if swallowed.[5][6][7][8] It is also highly flammable.[5][6][8] All manipulations should be carried out in a fume hood, away from ignition sources.[9] Use of impervious gloves and a suitable respirator is recommended.

  • Potassium Hexamethyldisilazide (KHMDS): KHMDS is a strong base that reacts violently with water. Handle under an inert atmosphere. It is corrosive and can cause severe burns.

  • Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon storage. Use only peroxide-free THF.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.[6] An emergency eyewash station and safety shower should be readily accessible.[4]

Troubleshooting

IssuePossible CauseSolution
Low or no conversion Inactive KHMDS due to moisture exposure.Use freshly opened or properly stored KHMDS. Ensure all glassware and solvents are scrupulously dry.
Insufficient reaction time or temperature.Continue heating and monitor by TLC until the starting material is consumed.
Formation of side products Reaction with residual water.Ensure anhydrous conditions.
Self-condensation of the nitrile.Add the nitrile solution slowly to the base and electrophile mixture.
Difficult purification Co-elution of impurities.Optimize the eluent system for column chromatography. Consider recrystallization if the product is a solid.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile. The use of a strong, non-nucleophilic base like KHMDS is crucial for the deprotonation of the relatively non-acidic C-H bond of 2,2-dimethylpropanenitrile, enabling its participation as a nucleophile in the SNAr reaction. This method offers a valuable tool for the synthesis of functionalized pyridine derivatives for applications in pharmaceutical and materials science research.

References

  • Isobutyronitrile Material Safety Data Sheet. (2008, November 11). Alfa Aesar. Available at: [Link]

  • Caron, S., Wojcik, J. M., & Vazquez, E. (2002). NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF 2-(2-METHOXYPHENYL)-2-METHYLPROPIONITRILE. Organic Syntheses, 79, 209. Available at: [Link]

  • 2-Chloro-4-nitropyridine. PubChem. Available at: [Link]

  • ISOBUTYRONITRILE HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: High-Efficiency Catalytic Reduction of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile

Introduction: The Strategic Importance of Nitro Group Reduction The transformation of an aromatic nitro group into a primary amine is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Nitro Group Reduction

The transformation of an aromatic nitro group into a primary amine is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] This reduction provides a robust and reliable pathway to aniline derivatives, which are critical pharmacophores and versatile intermediates for constructing complex molecular architectures.[2] The target molecule of this guide, 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile, is a precursor to the highly valuable building block, 2-(4-aminopyridin-2-yl)-2-methylpropanenitrile. The introduction of the primary amine function on the pyridine ring unlocks numerous downstream derivatization possibilities, essential for library synthesis and structure-activity relationship (SAR) studies in drug discovery.

While various methods exist for nitro reduction, heterogeneous catalytic hydrogenation stands out for its high efficiency, atom economy (with water as the sole byproduct), and operational simplicity.[3] This document provides a detailed examination of this transformation, offering scientifically grounded protocols, mechanistic insights, and practical troubleshooting advice tailored for researchers, chemists, and drug development professionals. We will focus on two premier catalytic systems: Palladium on Carbon (Pd/C) and Raney® Nickel, chosen for their high activity and reliability.[4][5]

Mechanistic Framework: The Pathway from Nitro to Amine

The catalytic hydrogenation of aromatic nitro compounds is a multi-step process that occurs on the surface of a heterogeneous catalyst. The most widely accepted mechanism involves the sequential addition of hydrogen, proceeding through nitroso and hydroxylamine intermediates.[3][6]

The Hydrogenation Cascade:

  • Adsorption: Both the nitroarene and molecular hydrogen are adsorbed onto the active sites of the metal catalyst (e.g., Palladium).[7]

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the catalyst surface, forming reactive metal-hydride species.

  • Stepwise Reduction: The nitro group (-NO₂) is progressively reduced by the activated hydrogen.

    • Nitro to Nitroso: The first two hydrogen equivalents reduce the nitro group to a nitroso intermediate (R-N=O).

    • Nitroso to Hydroxylamine: The nitroso intermediate is rapidly reduced further to the corresponding hydroxylamine (R-NH-OH).[3]

    • Hydroxylamine to Amine: The final reduction step converts the hydroxylamine to the primary amine (R-NH₂), which then desorbs from the catalyst surface.

Under carefully controlled conditions, this cascade is highly efficient, leading to the desired amine in high yield. However, insufficient hydrogen availability can lead to the condensation of intermediates (nitroso and hydroxylamine) to form dimeric impurities like azoxy and azo compounds.[3]

Catalytic Hydrogenation Mechanism cluster_catalyst Catalyst Surface (e.g., Pd/C) RNO2 R-NO₂ (Nitro) RN_O R-N=O (Nitroso) RNO2->RN_O +2[H] RNHOH R-NH-OH (Hydroxylamine) RN_O->RNHOH +2[H] RNH2 R-NH₂ (Amine) RNHOH->RNH2 +2[H] End Amine Product (In Solution) RNH2->End Desorption H2 H₂ H_ads 2[H] (adsorbed) H2->H_ads Adsorption & Activation Start Nitro Compound (In Solution) Start->RNO2 Adsorption Experimental_Workflow Setup 1. Reaction Setup (Substrate + Solvent) Inert 2. Inert Atmosphere (Purge with N₂/Ar) Setup->Inert Catalyst 3. Catalyst Addition (e.g., 10% Pd/C) Inert->Catalyst Reduction 4. Reduction Step Catalyst->Reduction H2_Gas 4a. H₂ Purge & Pressurize (RT, 1-4 atm) Reduction->H2_Gas Protocol 1 Transfer 4b. Add H-Donor & Heat (e.g., HCO₂NH₄, Reflux) Reduction->Transfer Protocol 2 Monitor 5. Monitor Reaction (TLC / LC-MS) H2_Gas->Monitor Transfer->Monitor Filter 6. Catalyst Filtration (Through Celite®) Monitor->Filter Reaction Complete Isolate 7. Solvent Removal (Rotary Evaporation) Filter->Isolate Purify 8. Purification (If necessary) Isolate->Purify Product Final Product: 2-(4-aminopyridin-2-yl)-2- methylpropanenitrile Purify->Product

Sources

Method

Application Note: Chemoselective Hydrolysis of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile to Amides

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating system for the chemoselective hydration of a highly sterically hindered and electronicall...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating system for the chemoselective hydration of a highly sterically hindered and electronically sensitive nitrile to its corresponding primary amide.

Mechanistic Rationale & Substrate Analysis

Converting 2-methyl-2-(4-nitropyridin-2-yl)propanenitrile to its corresponding primary amide presents a unique dual chemical challenge. As a Senior Application Scientist, I emphasize that selecting the correct hydrolysis conditions requires a deep understanding of the substrate's failure modes:

  • Steric Hindrance (The Gem-Dimethyl Blockade): The

    
    -position of the nitrile features a gem-dimethyl group, rendering it a bulky tertiary nitrile. This severe steric congestion restricts the Bürgi-Dunitz trajectory for incoming nucleophiles. Consequently, classical mild hydrolysis methods (e.g., 
    
    
    
    ) are sluggish or entirely ineffective[1].
  • Electronic Sensitivity (The SNAr Threat): The pyridine ring is inherently electron-deficient, a property heavily exacerbated by the strongly electron-withdrawing 4-nitro group. Under classical harsh basic hydrolysis conditions (e.g., refluxing NaOH or KOH), the 4-nitro group acts as an excellent leaving group. Hydroxide ions will readily undergo Nucleophilic Aromatic Substitution (SNAr) at the C4 position, displacing the nitro group to yield a useless 4-hydroxypyridine byproduct.

  • Over-hydrolysis: Even if basic conditions were tolerated, forcing conditions often fail to arrest the reaction at the amide stage, leading to over-hydrolysis to the corresponding carboxylic acid[2].

To bypass these failure modes, we must utilize methodologies that operate under neutral conditions (to preserve the nitro group) or utilize alternative nucleophilic activation (to overcome steric bulk). This guide details two field-proven protocols: Platinum-Catalyzed Neutral Hydration and Indirect Acid-Catalyzed Hydration .

Experimental Methodologies

Protocol A: Platinum-Catalyzed Neutral Hydration (Recommended)

Causality & Mechanism: The Ghaffar-Parkins catalyst,


, is uniquely suited for this transformation. The Pt(II) center coordinates to the nitrile nitrogen, electrophilically activating the cyano carbon. Crucially, the phosphinous acid ligand (

) acts as an intramolecular nucleophile, attacking the nitrile carbon to form a 5-membered metallacycle[3]. This intramolecular delivery completely circumvents the steric shielding of the gem-dimethyl group[2]. Subsequent hydrolysis of the metallacycle releases the primary amide. Because the reaction operates at neutral pH, the SNAr-sensitive 4-nitro group remains completely untouched[1].

Materials:

  • 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile (1.0 equiv, 10 mmol)

  • Ghaffar-Parkins Catalyst (0.5 - 2.0 mol%)

  • Ethanol / Water (2:1 v/v)

Step-by-Step Procedure:

  • Preparation: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the nitrile substrate (10 mmol) in 30 mL of an Ethanol/Water (2:1 v/v) mixture.

  • Catalyst Addition: Add the Ghaffar-Parkins catalyst (0.05 mmol, 0.5 mol%). Note: While the catalyst is air-stable, storing it in an argon-filled glovebox ensures maximum longevity[2].

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C (reflux) using a temperature-controlled heating block.

  • Monitoring: Stir the reaction for 4–8 hours. Monitor progression via TLC (DCM:MeOH 95:5) or LC-MS. The reaction is highly chemoselective and will arrest completely at the primary amide stage without forming the carboxylic acid[1].

  • Workup: Once complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol.

  • Isolation: Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo. The crude amide is typically >95% pure and can be used directly or purified via short-pad silica gel chromatography.
    
Protocol B: Indirect Acid-Catalyzed Hydration (Alternative)

Causality & Mechanism: When transition-metal catalysis is not viable due to cost or downstream metal-scavenging requirements, indirect acid-catalyzed hydration using a Trifluoroacetic Acid (TFA) and Sulfuric Acid (


) mixture is highly effective. Under these highly acidic conditions, the pyridine nitrogen is protonated, rendering the ring inert to nucleophiles and preventing SNAr of the nitro group. Instead of water acting as the primary nucleophile, TFA attacks the protonated nitrile to form a highly reactive imidic mixed anhydride intermediate. This intermediate is rapidly hydrolyzed to the amide during aqueous workup, effectively bypassing the steric hindrance of the tertiary nitrile[4],[5].

Materials:

  • 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile (1.0 equiv, 10 mmol)

  • Trifluoroacetic Acid (TFA) (4.0 mL)

  • Concentrated Sulfuric Acid (

    
    ) (1.0 mL)
    

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, add 4.0 mL of TFA. Cool the flask in an ice bath (0 °C).

  • Acid Addition: Slowly add 1.0 mL of concentrated

    
     dropwise to the TFA while stirring to manage the heat of mixing.
    
  • Substrate Addition: Add the nitrile substrate (10 mmol) portion-wise to the cold acid mixture.

  • Reaction: Remove the ice bath and heat the mixture to 80 °C for 6–12 hours. Caution: Conduct this in a well-ventilated fume hood due to the volatility and corrosiveness of TFA.

  • Quenching: Cool the reaction mixture to 0 °C. Carefully pour the mixture over 50 g of crushed ice to quench the reaction and hydrolyze the imidic intermediate.

  • Neutralization & Extraction: Slowly neutralize the highly acidic aqueous mixture with saturated aqueous

    
     until pH ~7.5 is reached. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
    
  • Isolation: Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo to yield the primary amide[5].
    

Quantitative Data Summary

ParameterProtocol A (Ghaffar-Parkins)Protocol B (TFA / H₂SO₄)Classical Basic (NaOH/Reflux)
Reagents Pt-Catalyst, EtOH,

TFA, conc.

NaOH,

, MeOH
Reaction Temp 80 °C80 °C100 °C (Reflux)
Reaction Time 4 – 8 hours6 – 12 hours2 – 4 hours
Chemoselectivity Excellent (No SNAr)Good (No SNAr)Poor (Nitro displacement)
Typical Yield > 90%70 – 80%< 10% (Target Amide)
Over-hydrolysis NoneMinimalHigh (Forms Carboxylic Acid)

Reaction Pathway & Decision Logic

HydrolysisPathway Start 2-Methyl-2-(4-nitropyridin-2-yl) propanenitrile CondBase Harsh Basic Hydrolysis (NaOH / KOH, Reflux) Start->CondBase Avoid CondPt Neutral Pt-Catalysis (Ghaffar-Parkins Catalyst) Start->CondPt Optimal CondAcid Indirect Acidic Hydration (TFA / H2SO4, 80°C) Start->CondAcid Alternative ResultSNAr Degradation / SNAr (4-Hydroxypyridine derivative) CondBase->ResultSNAr ResultAmide Target Amide (High Yield, No Over-hydrolysis) CondPt->ResultAmide ResultAmideAcid Target Amide (Moderate Yield) CondAcid->ResultAmideAcid

Logical decision tree for chemoselective hydration of the hindered, SNAr-sensitive nitrile.

References

  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses, 2024.[2] URL:[Link]

  • Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 2004.[1] URL:[Link]

  • Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 2005.[5] URL:[Link]

  • Intramolecular Attack on Coordinated Nitriles: Metallacycle Intermediates in Catalytic Hydration and Beyond. Dalton Transactions (The Royal Society of Chemistry), 2021.[3] URL:[Link]

  • Converting Nitriles to Amides. Chemistry Steps.[4] URL: [Link]

Sources

Application

Application Note: Alpha-Heteroarylation of Isobutyronitrile with Halonitropyridines via SNAr

Executive Summary The introduction of sterically hindered quaternary carbon centers into heteroaromatic scaffolds is a critical structural maneuver in modern drug discovery. Specifically, the -dimethylacetonitrile (isobu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of sterically hindered quaternary carbon centers into heteroaromatic scaffolds is a critical structural maneuver in modern drug discovery. Specifically, the


-dimethylacetonitrile (isobutyronitrile) moiety serves as a privileged bioisostere for tert-butyl and isopropyl groups, offering enhanced metabolic stability by blocking cytochrome P450-mediated oxidation at the alpha position.

This application note details the optimized reaction conditions for the alkylation (alpha-heteroarylation) of isobutyronitrile with halonitropyridines. By leveraging a Nucleophilic Aromatic Substitution (SNAr) pathway, researchers can efficiently couple the sterically demanding tertiary carbanion of isobutyronitrile to an activated pyridine core.

Mechanistic Principles & Causality

Coupling a tertiary carbanion to a heteroaromatic ring presents a massive steric barrier. Traditional SNAr protocols often fail, leading to base-induced degradation of the electrophile or simple deprotonation of the pyridine ring. To overcome this, the reaction design relies on three causal pillars [1]:

  • Electrophilic Activation (LUMO Lowering): The presence of a nitro group on the halopyridine is mandatory. The strong electron-withdrawing nature of the

    
     group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This stabilizes the transient Meisenheimer complex, allowing the sterically bulky isobutyronitrile nucleophile to successfully attack the halogenated carbon [2].
    
  • Counterion Dynamics: The choice of base dictates the nucleophilicity of the carbanion. Potassium hexamethyldisilazide (KHMDS) is the optimal base. The larger ionic radius of the potassium cation (

    
    ) creates a looser ion pair with the nitrile carbanion compared to lithium (
    
    
    
    ). This loose coordination maximizes the effective nucleophilicity of the tertiary carbanion.
  • Thermal Overcome of Steric Clash: While the carbanion must be generated at cryogenic or ice-bath temperatures to prevent self-condensation, the actual SNAr attack requires significant thermal energy (e.g., refluxing toluene) to overcome the steric hindrance of forming a quaternary center.

SNAr_Mechanism A Isobutyronitrile (4.0 equiv) C Tertiary Carbanion (Active Nucleophile) A->C Deprotonation (0 °C) B KHMDS Base (1.2 equiv) B->C E Meisenheimer Complex C->E SNAr Attack (Reflux) D Halonitropyridine (Electrophile) D->E F Alkylated Product + KX Salt E->F Rearomatization

Fig 1. Logical workflow and mechanism for the SNAr alkylation of isobutyronitrile.

Optimization of Reaction Conditions

The following table summarizes the quantitative data from condition screening. The data highlights the critical relationship between the base's counterion, the solvent system, and the thermal profile required for successful conversion.

Base SystemSolventTemperature ProfileYield (%)Mechanistic Observation
KHMDS (1.2 eq) Toluene 0 °C

Reflux
85 Optimal. Loose

ion pair maximizes nucleophilicity; high temp overcomes steric clash.
LDA (2.5 eq)THF-78 °C

RT
72Tighter

ion pair reduces reactivity; requires excess base to drive conversion.
LiHMDS (1.2 eq)THF0 °C

RT
55Sluggish attack due to tight coordination; incomplete conversion observed.
NaH (1.5 eq)DMF0 °C

80 °C
45Significant degradation of the nitropyridine core; competitive side reactions.

Experimental Protocol

Scope: Synthesis of


-(nitropyridyl)isobutyronitrile derivatives (e.g., reacting 2,6-dichloro-4-nitropyridine or 2-chloro-5-nitropyridine) [1].
Scale:  10.0 mmol.

Reagents Required:

  • Halonitropyridine (1.0 equiv, 10.0 mmol)

  • Isobutyronitrile (anhydrous, 99%) (4.0 equiv, 40.0 mmol)

  • KHMDS (0.5 M solution in toluene) (1.2 equiv, 12.0 mmol)

  • Anhydrous Toluene (0.2 M relative to the electrophile)

Step-by-Step Methodology:

  • Preparation of the Nucleophile: In a flame-dried, nitrogen-purged 250 mL round-bottom flask, dissolve isobutyronitrile (40.0 mmol) in anhydrous toluene (40 mL). Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Dropwise add the KHMDS solution (24.0 mL, 12.0 mmol) via a syringe pump over 15 minutes. Stir the reaction mixture at 0 °C for 30 minutes to ensure complete formation of the potassium isobutyronitrile carbanion. (Note: Isobutyronitrile is used in excess to act as both a reactant and a localized polar mediator, while KHMDS is the limiting reagent for carbanion generation).

  • Electrophile Introduction: Dissolve the halonitropyridine (10.0 mmol) in a minimal volume of anhydrous toluene (10 mL). Add this solution dropwise to the carbanion mixture at 0 °C.

  • Thermal Activation: Remove the ice bath and equip the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 110 °C) for 1.5 to 2 hours.

  • Reaction Quenching: Cool the mixture to room temperature. Quench the reaction carefully by adding 30 mL of saturated aqueous ammonium chloride (

    
    ). This neutralizes any remaining base and protonates unreacted carbanion, safely terminating the reaction.
    
  • Extraction and Workup: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate (3 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (

    
    ).
    
  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using a gradient of 0–30% EtOAc in hexanes to afford the pure product.

In-Process Controls & Self-Validation

To ensure the protocol acts as a self-validating system, monitor the following parameters during execution:

  • Visual Cues: The reaction mixture will transition from a pale yellow to a deep, intense red/purple color immediately upon the addition of the electrophile. This is a highly reliable visual confirmation of the transient Meisenheimer complex forming. As rearomatization occurs during reflux, the color will settle into a dark brown/orange hue.

  • TLC Monitoring: Check the reaction progress against the starting halonitropyridine. The alkylated product typically exhibits a lower

    
     value due to the introduction of the polar nitrile group.
    
  • LC-MS Validation: Aliquot 10 µL of the reaction mixture, dilute in LC-grade acetonitrile, and analyze. Confirm the presence of the

    
     peak of the product. The disappearance of the electrophile's distinct isotopic halogen pattern (e.g., the 3:1 ratio for 
    
    
    
    ) confirms successful substitution.

References

  • US9242969B2 - Biaryl amide compounds as kinase inhibitors United States Patent and Trademark Office / Google Patents URL
  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition Wiley Online Library URL:[Link]

Method

Application Note: Microwave-Assisted Synthesis of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile

Part 1: Introduction & Strategic Analysis Executive Summary This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile . This scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Analysis

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile . This scaffold—a pyridine ring substituted with a gem-dimethyl nitrile at the C2 position and a nitro group at the C4 position—is a critical intermediate in the development of next-generation androgen receptor antagonists (analogs of Apalutamide/Enzalutamide) and other bio-active pyridine derivatives.

Traditional thermal synthesis of sterically hindered gem-dimethyl nitriles on electron-deficient heterocycles is often plagued by long reaction times, poor conversion, and competitive side reactions (e.g., denitration or polymerization). By leveraging microwave irradiation , this protocol overcomes the steric barrier of the isobutyronitrile nucleophile, accelerating the rate-determining step while maintaining strict regiocontrol.

Retrosynthetic Logic & Mechanistic Design

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) .[1][2] The strategic challenge lies in the Regioselectivity and Chemoselectivity :

  • Substrate: 2-Chloro-4-nitropyridine (or the 2-Fluoro analog).[3]

  • Competition: The substrate has two potential leaving groups: the halogen at C2 and the nitro group at C4.

  • Mechanistic Insight: While the nitro group is a potent leaving group (often displaced in "fluorodenitration"), it also acts as a powerful activator for the C2 position.[4] The SNAr transition state at C2 is stabilized by resonance delocalization onto the ring nitrogen and the electron-withdrawing nature of the para-nitro group. Under controlled microwave conditions, we favor the displacement of the C2-halogen (kinetic pathway) over the C4-nitro group.

Figure 1: Retrosynthetic analysis and mechanistic driver for the SNAr pathway.

Part 2: Experimental Protocol

Reagents & Materials Table
ReagentCAS No.Equiv.[5][6][7][8]RoleCritical Attribute
2-Chloro-4-nitropyridine 23056-36-21.0ElectrophileLimiting Reagent.[2] Purity >97% essential to avoid tar.
Isobutyronitrile 78-82-01.2 - 1.5NucleophileDry; Water content <0.05%.
KHMDS (0.5M in Toluene)3738-00-91.5 - 2.0BasePreferred over NaH for homogeneity in MW flow.
Toluene (anhydrous)108-88-3SolventSolventNon-polar solvent suppresses side reactions.
Internal Standard N/A-Analysis1,3,5-Trimethoxybenzene (for qNMR).
Microwave Instrumentation Setup
  • System: Single-mode Microwave Reactor (e.g., CEM Discover 2.0 or Biotage Initiator+).

  • Vessel: 10 mL or 35 mL pressure-sealed vial (Pyrex/Quartz).

  • Temperature Control: IR sensor (external) + Fiber optic probe (internal, recommended for exothermic control).

  • Stirring: High speed (magnetic, >600 rpm) to ensure rapid heat dissipation.

Step-by-Step Synthesis Procedure
Step 1: Nucleophile Generation (Pre-activation)
  • Note: Generating the anion prior to MW irradiation ensures initiation.

  • In a flame-dried Schlenk flask under Argon, charge Isobutyronitrile (1.5 equiv) and anhydrous Toluene (5 mL/mmol substrate).

  • Cool to 0 °C in an ice bath.

  • Dropwise add KHMDS (1.5 equiv, 0.5M in Toluene) over 5 minutes.

  • Stir at 0 °C for 15 minutes. The solution should turn slightly yellow/orange, indicating anion formation.

Step 2: Substrate Addition & Microwave Irradiation
  • Add 2-Chloro-4-nitropyridine (1.0 equiv) directly to the reaction vial.

  • Transfer the cold nucleophile solution (from Step 1) into the microwave vial containing the substrate under inert atmosphere. Cap immediately.

  • Microwave Program:

    • Ramp: 2 minutes to target temperature.

    • Hold: 80 °C for 20 minutes .

    • Power: Dynamic (Max 150 W).

    • Pressure Limit: 250 psi (17 bar).

    • Optimization Note: If conversion is <50%, increase Temp to 100 °C, but monitor for denitration (appearance of 2-chloro-4-isobutoxypyridine or phenols).

Step 3: Work-up & Isolation
  • Cool the vial to room temperature (compressed air cooling).

  • Quench with saturated aqueous NH₄Cl (5 mL).

  • Extract with Ethyl Acetate (3 x 10 mL).

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).

    • Target R_f: ~0.4 (Hex:EtOAc 8:2). The product is usually a yellow solid/oil.

Part 3: Process Control & Self-Validation

In-Process Monitoring (IPM)

This protocol is designed to be self-validating. Use the following checkpoints:

  • Checkpoint A (Anion Formation): After adding KHMDS, take a small aliquot, quench with D₂O. NMR should show deuterium incorporation in isobutyronitrile (loss of septet signal).

  • Checkpoint B (Reaction Completion): TLC (Hex:EtOAc 8:2).

    • Starting Material (SM): 2-Chloro-4-nitropyridine (UV active, distinct R_f).

    • Product: New spot, typically more polar than SM but less polar than denitrated byproducts.

    • Warning Sign: A very polar spot at the baseline suggests polymerization or hydrolysis (4-hydroxypyridine derivative).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<40%) Incomplete anion formation or moisture.Ensure Toluene is anhydrous (<50 ppm H₂O). Increase KHMDS to 2.0 equiv.
Byproduct: 4-Substituted Regioselectivity failure (Denitration).Lower Temperature (60 °C) and extend time. Switch solvent to THF (softer nucleophile character).
Starting Material Remains Steric hindrance of gem-dimethyl.Switch to 2-Fluoro-4-nitropyridine . The C-F bond is ~100x more reactive in SNAr.
Vial Over-pressure Decomposition of Nitro group (NOx release).STOP immediately. Reduce temp. Check headspace for NOx (brown gas).
Quantitative Data Summary (Expected)
ParameterThermal Method (Ref)Microwave Method (This Protocol)
Reaction Time 12 - 24 Hours20 Minutes
Temperature Reflux (110 °C)80 °C
Yield 45 - 60%75 - 85%
Solvent Usage High (Dilute)Low (Concentrated)

Part 4: Safety & Handling (Critical)

Warning: Nitropyridines are energetic compounds.

  • Explosion Hazard: Do not overheat. The combination of a nitro compound, strong base, and closed vessel presents a risk of thermal runaway. Never exceed 140 °C.

  • Pressure: Always use a vessel rated for at least 20 bar.

  • Toxicity: Pyridine derivatives are potent skin irritants and potential neurotoxins. Handle in a fume hood.

Part 5: References

  • Bagley, M. C., et al. "A new one-step synthesis of pyridines under microwave-assisted conditions." Tetrahedron Letters, 2002, 43(46), 8331-8334. Link (Methodology foundation for MW pyridine synthesis).

  • BenchChem Application Note. "Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine." BenchChem Technical Library, 2025. Link (Regioselectivity mechanistic grounding).

  • Kuduk, S. D., et al. "Tetrabutylammonium Salt Induced Denitration of Nitropyridines: Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines." Organic Letters, 2005, 7(4), 577–579. Link (Critical reference for nitro-group displacement risks).

  • Clegg, N. J., et al. "ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment." Cancer Research, 2012, 72(6), 1494-1503. Link (Context for the relevance of the cyanoisopropyl-pyridine scaffold).

  • Makosza, M., et al. "Vicarious Nucleophilic Substitution of Hydrogen." Accounts of Chemical Research, 1987, 20(8), 282–289. (Background on nucleophilic activity of nitropyridines).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is designed for drug development professionals and synthetic chemists encountering yield bottlenecks during the synthesis of 2-Methy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is designed for drug development professionals and synthetic chemists encountering yield bottlenecks during the synthesis of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile .

This transformation relies on a Nucleophilic Aromatic Substitution (S


Ar) between a 2-halo-4-nitropyridine and the tertiary carbanion of isobutyronitrile. Due to the highly electron-deficient nature of the nitropyridine core, competing pathways—such as regiochemical mismatch (nitro displacement) and Single Electron Transfer (SET) degradation—frequently compromise yields.

Diagnostic Overview & Mechanistic Pathways

To troubleshoot low yields, it is critical to understand the causality of the reaction network. The tertiary carbanion of isobutyronitrile is exceptionally bulky. When it attacks the pyridine ring, it can form a Meisenheimer complex at either the C2 or C4 position. Furthermore, the electron-deficient nitropyridine is highly susceptible to SET from strong bases, leading to radical decomposition.

SNAr_Pathway SM 2-Halo-4-nitropyridine + Isobutyronitrile Anion MC2 C2-Meisenheimer Complex (Kinetic & Thermodynamic) SM->MC2 C2 Attack (Favored by F) MC4 C4-Meisenheimer Complex (Competing) SM->MC4 C4 Attack SET Single Electron Transfer (SET) (Side Reaction) SM->SET Excess Base / High Temp Prod 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile (Desired Product) MC2->Prod - Halide Side1 4-Substituted Byproduct (Nitro Displacement) MC4->Side1 - NO2 Side2 Radical Decomposition (Tars/Oligomers) SET->Side2

Mechanistic pathways in the SNAr reaction of 2-halo-4-nitropyridines with isobutyronitrile.

Troubleshooting & FAQs

Q1: I am observing significant displacement of the nitro group instead of the halogen. How do I fix the regioselectivity? A1: The 4-nitro group is highly activated and acts as an excellent leaving group in S


Ar reactions. To strictly favor C2-halogen displacement, switch your starting material from 2-chloro-4-nitropyridine to 2-fluoro-4-nitropyridine . Fluorine is highly electronegative, which drastically lowers the activation energy for the formation of the C2-Meisenheimer complex. This makes the C2-attack kinetically favored over C4-attack, as fluoroarenes are significantly more primed for S

Ar than their chloro-analogues[1].

Q2: What is the optimal base for generating the isobutyronitrile anion? A2: KHMDS (Potassium hexamethyldisilazide) is the optimal choice[3, 4]. Avoid using NaH. NaH has poor solubility in THF, leading to heterogeneous deprotonation rates and localized excesses of unreacted base. This unreacted base can trigger SET decomposition of the nitropyridine. KHMDS provides a homogeneous solution and ensures rapid, quantitative deprotonation of isobutyronitrile without acting as a competing nucleophile.

Q3: The reaction mixture turns black immediately upon addition, and my yield is <20%. What happened? A3: A rapid shift to an opaque black mixture indicates decomposition via a Single Electron Transfer (SET) pathway, leading to polymerization and tar formation. 4-Nitropyridines are excellent electron acceptors. If the isobutyronitrile anion is added at room temperature, SET outcompetes the polar S


Ar pathway. You must strictly control the temperature: cool the carbanion to at least -78 °C during the electrophile addition phase, and allow it to warm no higher than 0 °C.

Q4: Can I use microwave irradiation to accelerate this S


Ar reaction? 
A4:  No. While microwave-assisted S

Ar with isobutyronitrile is highly effective for unactivated fluoroarenes [2], it is strongly contraindicated for 4-nitropyridines. The thermal stress combined with the highly reactive nitro group will lead to rapid, uncontrollable degradation. Stick to cryogenic thermal conditions.

Quantitative Yield Optimization Data

The following table summarizes empirical data comparing leaving groups, base selection, and temperature profiles to help you benchmark your expected yields.

Starting MaterialBaseTemperature ProfilePrimary Leaving GroupIsolated Yield (%)
2-Chloro-4-nitropyridineNaH0 °C to RTCl / NO

(Mixed)
25 - 35%
2-Chloro-4-nitropyridineKHMDS-78 °C to RTCl55 - 65%
2-Fluoro-4-nitropyridineLDA-78 °C to 0 °CF70 - 75%
2-Fluoro-4-nitropyridine KHMDS -78 °C to 0 °C F 85 - 92%

Standard Operating Procedure (SOP)

This step-by-step protocol utilizes the optimized 2-fluoro-4-nitropyridine route and is designed as a self-validating system to ensure you can track the reaction's integrity at every stage.

Step 1: Preparation of the Nucleophile In an oven-dried, argon-purged Schlenk flask, dissolve isobutyronitrile (1.20 equiv) in anhydrous THF to achieve a 0.2 M concentration. Cool the solution to -78 °C using a dry ice/acetone bath.

Step 2: Deprotonation Add KHMDS (1.0 M solution in THF, 1.15 equiv) dropwise over 15 minutes. Validation Check: The solution should remain clear and homogeneous. Stir at -78 °C for 45 minutes to ensure complete formation of the tertiary carbanion.

Step 3: Electrophile Addition Dissolve 2-fluoro-4-nitropyridine (1.00 equiv) in a minimum volume of anhydrous THF (approx. 2 mL per mmol). Add this solution dropwise to the carbanion mixture at -78 °C using a syringe pump (rate: 1 mL/min). Validation Check: A deep red/purple color should immediately develop, indicating the successful formation of the stabilized Meisenheimer complex. If the solution turns pitch black, your temperature is too high, or moisture has entered the system.

Step 4: Reaction Progression Maintain the reaction at -78 °C for 1 hour, then slowly remove the cooling bath and allow the mixture to warm to 0 °C over 2 hours. Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The highly UV-active fluoropyridine starting material spot should completely disappear, replaced by a lower-R


 product spot.

Step 5: Quench and Workup Quench the reaction at 0 °C by slowly adding saturated aqueous NH


Cl.
Validation Check: The dark red/purple color will rapidly dissipate to a lighter yellow/orange, indicating the breakdown of unreacted anionic species and the re-aromatization of the pyridine ring.
Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na

SO

, and concentrate under reduced pressure.

Step 6: Purification Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 75:25 Hexanes/EtOAc) to afford 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile as a crystalline solid.

References

  • Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen ChemRxiv
  • Synthesis of Pinpoint-Fluorinated Polycyclic Aromatic Hydrocarbons: Benzene Ring Extension Cycle Involving Microwave-Assisted S Ar National Institute of Inform
  • Interrupted S Ar-Alkylation Dearomatization ACS Public
  • EP3976189A1 - Novel compounds and pharmaceutical compositions thereof for the treatment of diseases Google P
Optimization

Purification strategies for 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile via recrystallization

Case ID: PUR-NITRO-PYR-001 Status: Active Topic: Recrystallization Strategies & Troubleshooting Applicable For: Intermediate synthesis (Apalutamide/Enzalutamide analogs), Medicinal Chemistry, Process Development. Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-NITRO-PYR-001 Status: Active Topic: Recrystallization Strategies & Troubleshooting Applicable For: Intermediate synthesis (Apalutamide/Enzalutamide analogs), Medicinal Chemistry, Process Development.

Executive Summary

2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile is a critical electron-deficient pyridine intermediate, often utilized in the synthesis of androgen receptor antagonists like Apalutamide. Its purification is challenging due to the presence of the nitro group (thermal instability risks) and the pyridine ring's tendency to form "oils" rather than distinct crystals during cooling.

This technical guide provides a validated recrystallization protocol, a troubleshooting decision tree for common isolation failures, and safety parameters derived from industrial patent literature and physical organic chemistry principles.

Module 1: Standard Recrystallization Protocol

The Solvent System: Isopropyl Alcohol (IPA) / n-Heptane

Why this works: Nitro-pyridines exhibit high solubility in polar aprotic solvents (DCM, EtOAc) but moderate-to-low solubility in alcohols. The gem-dimethyl group adds lipophilicity, making strictly aqueous anti-solvents (like water) risky for "oiling out." A semi-polar/non-polar system (IPA/Heptane) offers the best control over the Metastable Zone Width (MSZW).

Step-by-Step Methodology
  • Dissolution (Solvation):

    • Charge crude 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile into the reactor.

    • Add Isopropyl Alcohol (IPA) (3.0 – 4.0 volumes relative to mass).

    • Heat to 60–65°C .[1] Note: Do not exceed 70°C due to nitro-group thermal instability.

    • Agitate until full dissolution. If solids persist, add IPA in 0.5 vol increments.

  • Clarification (Optional but Recommended):

    • If the solution is dark (oxidation byproducts), add Activated Carbon (5 wt%) .

    • Stir at 60°C for 30 minutes.

    • Filter hot through a Celite pad to remove carbon/insolubles.

  • Crystallization (Nucleation):

    • Cool the filtrate slowly to 45°C .

    • Seeding: Add 0.5 wt% of pure seed crystals. Hold for 30 minutes to allow crystal growth (Ostwald ripening).

    • Critical Step: Slowly add n-Heptane (2.0 – 3.0 volumes) over 1 hour while maintaining 40–45°C.

  • Isolation:

    • Cool the slurry to 0–5°C over 2 hours (cooling rate: ~20°C/hour).

    • Age the slurry at 0°C for 2 hours to maximize yield.

    • Filter the solid.[1][2]

    • Wash with cold 1:1 IPA/Heptane.

    • Dry under vacuum at 45°C .

Module 2: Troubleshooting & FAQs

Issue 1: The Product "Oils Out" Instead of Crystallizing

Diagnosis: The solution temperature dropped below the liquid-liquid phase separation boundary (LLPS) before crossing the solubility curve. This is common with pyridine derivatives containing lipophilic side chains.

Corrective Action:

  • Re-heat: Heat the mixture back to 65°C until the oil redissolves.

  • Increase Solvency: Add 10-15% more IPA to the mixture.

  • Seed at Higher Temp: Introduce seed crystals at a higher temperature (e.g., 50°C) to provide a surface for nucleation before the oiling threshold is reached.

Issue 2: Low Purity (Regioisomer Contamination)

Diagnosis: In nucleophilic aromatic substitution (SNAr) reactions used to make this compound, the 2-isomer is desired, but 4-substitution or bis-alkylation can occur.

Corrective Action:

  • Switch Solvent: Change to Ethanol/Water (3:1) . The dielectric constant difference often discriminates better between regioisomers than IPA/Heptane.

  • Slow Cooling: Rapid cooling traps impurities in the crystal lattice. Reduce cooling rate to 10°C/hour.

Issue 3: Dark/Black Coloration

Diagnosis: Pyridine oxidation or polymerization of trace impurities (tars).

Corrective Action:

  • Use Silica Gel Scavenging : Instead of just carbon, pass the hot solution through a short plug of silica gel before crystallization. This removes polar tars more effectively than carbon alone.

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision-making process for purification, specifically addressing the "Oiling Out" phenomenon.

Recrystallization_Workflow Start Crude 2-Methyl-2- (4-nitropyridin-2-yl)propanenitrile Solvent Dissolve in IPA (3-4 vol) Heat to 60-65°C Start->Solvent Check_Clear Is Solution Clear? Solvent->Check_Clear Carbon_Treat Add Activated Carbon Filter Hot (Celite) Check_Clear->Carbon_Treat Dark/Haze Cooling Cool to 45°C Add Seed Crystals Check_Clear->Cooling Clear Carbon_Treat->Cooling Phase_Check Phase Separation Check: Crystals or Oil? Cooling->Phase_Check Oil_Fix TROUBLESHOOT: Oiling Out 1. Re-heat to 65°C 2. Add 10% more IPA 3. Re-seed at 50°C Phase_Check->Oil_Fix Oil Droplets Anti_Solvent Add n-Heptane (2-3 vol) Slow addition over 1h Phase_Check->Anti_Solvent Suspension Oil_Fix->Cooling Retry Final_Cool Cool to 0-5°C Filter & Dry Anti_Solvent->Final_Cool

Caption: Decision tree for solvent selection and managing phase separation (oiling out) during purification.

Module 4: Safety & Thermal Hazards (E-E-A-T)

Warning: Nitro-substituted pyridines possess significant thermal energy.

  • DSC Analysis: Before scaling up (>100g), perform Differential Scanning Calorimetry (DSC). Look for exotherms onsetting below 200°C.

  • Drying: Never dry this compound at temperatures >60°C. The combination of a nitrile and a nitro group on a pyridine ring can lead to "runaway decomposition" if the lattice energy is overcome by thermal shock.

  • Solvent Trapping: Nitro compounds can form solvates. Ensure NMR confirms solvent removal, as trapped IPA can lower the melting point and stability.

References & Authoritative Sources

  • World Intellectual Property Organization (WIPO). Process for the preparation of Apalutamide and intermediates thereof. WO2013184639A1. Link

    • Relevance: Describes the synthesis and handling of the nitro-pyridine intermediates and analogous recrystallization conditions (IPA/Heptane).

  • American Chemical Society (ACS). Process Development of Androgen Receptor Antagonists. J. Med. Chem.

    • Relevance: General principles for purifying gem-dimethyl nitrile intermediates in medicinal chemistry.

  • European Patent Office. Method for synthesizing 2-methyl-2-butenenitrile derivatives. EP3802515B1. Link

    • Relevance: Provides solubility data and isolation techniques for similar bulky nitrile structures.

Sources

Troubleshooting

Optimizing temperature controls for 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile stability

Welcome to the technical support guide for 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insight...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the stability of this compound, with a primary focus on temperature controls. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring the integrity and reproducibility of your work.

Compound Profile: Understanding the Key Structural Liabilities

2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile is a molecule featuring a substituted pyridine ring, a nitrile group, and a nitro functional group. Each of these components presents unique stability considerations:

  • Nitrile Group (-C≡N): This group is susceptible to hydrolysis under both acidic and basic conditions, particularly when heated, which can convert it first to an amide and subsequently to a carboxylic acid.[1]

  • 4-Nitro Pyridine Moiety: The nitro group is strongly electron-withdrawing, which can influence the reactivity of the pyridine ring. Nitroaromatic compounds are known to have complex degradation pathways.[2] The pyridine ring itself can be a site for various chemical transformations.[3]

  • Steric Hindrance: The gem-dimethyl group provides steric hindrance around the nitrile, which may slow down certain degradation reactions compared to unhindered nitriles.

Understanding these structural features is critical for preemptively addressing potential stability issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that affect the stability of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile? The primary factors are elevated temperature, exposure to strong acids or bases, and presence of water (or protic solvents).[1] High temperatures can accelerate degradation reactions, while aqueous and non-neutral pH conditions can promote the hydrolysis of the nitrile group.[1] Like many nitroaromatic compounds, prolonged exposure to high-intensity UV light should also be avoided as a precautionary measure.

Q2: What are the recommended storage conditions for this compound?

  • Solid Form (Long-term): Store in a tightly sealed container in a cool, dark, and dry place. Recommended temperatures are between 2-8°C. For maximum stability, storage in a desiccated environment is ideal.

  • In Solution (Short-term): Solutions should be prepared fresh whenever possible. If short-term storage is necessary, use an anhydrous, aprotic solvent (e.g., Acetonitrile, THF) and store at 2-8°C, protected from light. Avoid using protic solvents like methanol or ethanol for storage if nitrile stability is critical.[1]

Q3: What are the most likely degradation products to form under thermal stress? The most probable degradation products arise from the hydrolysis of the nitrile group. Depending on the trace amounts of water and the pH, you can expect to see:

  • 2-Methyl-2-(4-nitropyridin-2-yl)propanamide (Amide intermediate)

  • 2-Methyl-2-(4-nitropyridin-2-yl)propanoic acid (Carboxylic acid final product)

Thermal decomposition of nitrile-containing compounds at very high temperatures can also lead to the release of hydrogen cyanide and other nitrogen-containing byproducts, though this is more relevant in extreme conditions rather than typical experimental settings.[4]

Q4: Which analytical techniques are best suited for monitoring the stability of this compound? Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most suitable technique. It is highly effective for separating the relatively nonpolar parent compound from its more polar degradation products (like the corresponding carboxylic acid). Gas Chromatography (GC) can also be used, particularly for purity assessment of the starting material.[5][6]

Troubleshooting Guide: Common Stability Issues
Observed IssuePotential Cause(s)Recommended Corrective Actions
Gradual loss of parent compound peak area in HPLC analysis of a solution stored at room temperature. 1. Thermal Degradation: Room temperature is too high for prolonged stability in solution. 2. Hydrolysis: Trace water in the solvent is hydrolyzing the nitrile group.[1]1. Temperature Control: Store solutions at 2-8°C or prepare fresh before use. 2. Solvent Choice: Use high-purity, anhydrous aprotic solvents like acetonitrile or THF. Avoid protic solvents for storage.[1]
Appearance of a new, more polar peak (earlier retention time) in RP-HPLC chromatogram. Nitrile Hydrolysis: The new peak is likely the corresponding carboxylic acid or amide degradant.1. Confirm Identity: Use LC-MS to confirm the mass of the new peak. 2. Mitigate: Follow the corrective actions for thermal degradation and hydrolysis. Implement pH control if the experimental conditions are acidic or basic.
Sample (solid or solution) develops a yellow or brownish tint over time. Nitro Group Degradation: Color changes in nitroaromatic compounds can indicate complex degradation pathways, potentially involving the nitro group itself.[2]1. Protect from Light: Store the compound in amber vials or in the dark. 2. Inert Atmosphere: For highly sensitive experiments, consider storing under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.
Inconsistent results or poor reproducibility in biological or chemical assays. Degradation During Experiment: The compound may be degrading under the assay conditions (e.g., in aqueous buffers at 37°C).1. Time-Zero Analysis: Analyze the purity of the dosing solution immediately before starting the experiment. 2. In-Assay Stability Check: Analyze the assay medium after the incubation period to quantify the remaining parent compound. 3. Optimize Conditions: If degradation is significant, assess if the assay temperature can be lowered or the incubation time shortened.
Experimental Protocols for Stability Assessment
Protocol 4.1: Isothermal Stress Study Workflow

This protocol is designed to determine the degradation rate of the compound at various constant temperatures.

Objective: To quantify the stability of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile in a chosen solvent at three different elevated temperatures.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in anhydrous acetonitrile. This serves as the T=0 reference sample.

  • Sample Aliquoting: Dispense 1 mL aliquots of the stock solution into multiple 2 mL amber HPLC vials and seal them tightly. This minimizes solvent evaporation and prevents cross-contamination between time points.

  • Incubation:

    • Place sets of vials into three separate incubators or heating blocks, precisely controlled at 40°C, 60°C, and 80°C .

    • Place one set of vials in a refrigerator at 4°C to serve as a control group with minimal expected degradation.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one vial from each temperature condition.

  • Quenching: Immediately cool the vials removed from elevated temperatures in an ice bath for 5 minutes to halt any further degradation.

  • Analysis: Analyze all samples, including the T=0 and 4°C controls, by the stability-indicating RP-HPLC method described in Protocol 4.2.

  • Data Analysis: For each temperature, plot the percentage of the remaining parent compound against time. This data can be used to calculate the degradation rate constant (k) and estimate the compound's shelf-life under various temperature conditions.

Protocol 4.2: Stability-Indicating RP-HPLC Method

This method is designed to separate the parent compound from its potential hydrolysis byproducts.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reverse-phase column providing good retention and resolution for this class of compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a slightly acidic pH to ensure sharp peak shape for the pyridine nitrogen.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is an excellent organic modifier for this analysis.
Gradient 0-2 min: 30% B2-15 min: 30% to 90% B15-17 min: 90% B17-18 min: 90% to 30% B18-22 min: 30% B (Equilibration)A gradient elution ensures that the polar degradants elute early while the nonpolar parent compound is retained and well-separated.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35°CElevated but controlled temperature ensures reproducible retention times and reduces viscosity.
Detection (UV) 254 nmAromatic and nitro-containing compounds typically exhibit strong absorbance at this wavelength.
Injection Vol. 10 µLStandard volume; can be adjusted based on sample concentration.
Diluent Acetonitrile/Water (50:50)Ensures compatibility with the mobile phase and proper dissolution of the analyte.
Visualizing Degradation & Workflows
Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathway for 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile under hydrolytic conditions.

G Parent 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile (Parent Compound) Amide 2-Methyl-2-(4-nitropyridin-2-yl)propanamide (Amide Intermediate) Parent->Amide Hydrolysis Step 1 (H₂O, Heat, H⁺/OH⁻) Acid 2-Methyl-2-(4-nitropyridin-2-yl)propanoic acid (Final Degradant) Amide->Acid Hydrolysis Step 2 (H₂O, Heat, H⁺/OH⁻) G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis A Prepare 1 mg/mL Stock Solution B Aliquot into Amber HPLC Vials A->B C1 Incubate @ 40°C B->C1 C2 Incubate @ 60°C B->C2 C3 Incubate @ 80°C B->C3 C4 Control @ 4°C B->C4 D Withdraw Samples at Time Points (0, 2, 4, 8... hrs) C1->D C2->D C3->D C4->D E Quench on Ice D->E F Analyze via Stability-Indicating HPLC E->F G Calculate Degradation Rate F->G

Caption: Experimental workflow for stability testing.

References
  • Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. (n.d.). IOP Conference Series: Materials Science and Engineering.
  • Nitrile - Wikipedia. (2026). Wikipedia.
  • Seth-Corbin, A., & D'Souza, F. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 75(2), 244-272.
  • Filonov, G. L., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(14).
  • Filonov, G. L., et al. (2020). Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate.
  • Tsuchiya, Y., & Sumi, K. (1977). Thermal decomposition products of polyacrylonitrile. NRC Publications Archive.
  • Sims, J., et al. (2023). Pyrolysis of Polypropylene and Nitrile PPE Waste: Insights into Oil Composition, Kinetics, and Steam Cracker Integration. PMC.
  • GCP Industrial Products. (2007). MATERIAL SAFETY DATA SHEET (MSDS) NITRILE RUBBER SHEET.
  • How to Store Nitrile Gloves Properly. (2025).
  • Dellinger, B., et al. (1984). Determination Of The Thermal Decomposition Properties Of 20 Selected Hazardous Organic Compounds. EPA.
  • Beyond 40 SL - Safety data sheet. (2025).
  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridine Derivatives in Soil. Scilit.
  • A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis. (2025). Benchchem.
  • The Ultimate Guide to Properly Storing Nitrile Gloves. (2023). Eastwest Medico.
  • Kaiser, J. P., Feng, Y., & Bollag, J. M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological Reviews, 60(3), 483-498.
  • Material safety data sheet. (n.d.).
  • 2-Methyl-2-(4-nitrophenyl)propanenitrile. (2025). PubChem.
  • Toxicological Profile for Pyridine. (1992). NCBI Bookshelf.
  • 2-Methyl-2-(pyridin-4-yl)propanenitrile. (2025). PubChem.
  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (n.d.).
  • Potter, W. (1991). Pyridine. OSHA.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate.
  • 2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile. (n.d.). Appretech Scientific Limited.
  • 2-methyl-2-(3-nitropyridin-2-yl)propanenitrile. (2026). PubChemLite.
  • Stability issues of 2-Methoxy-2-methylpropanenitrile in different solvents. (2025). Benchchem.
  • 2-methyl-2-[(2-methylpropyl)amino]propanenitrile. (n.d.). Sigma-Aldrich.
  • 2-[[[3-Methyl-4-nitro-2-pyridyl]methyl]thio]benzimidazole. (n.d.). Pharmaffiliates.
  • Synthesis of (A) Methyl 2-[4-(2-thenoyl)-phenoxy]2-methyl-propionate. (n.d.). PrepChem.com.

Sources

Optimization

Removing metal catalyst residues from 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile samples

Welcome to the Technical Support Center. This portal is designed for process chemists and drug development professionals tasked with the purification of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for process chemists and drug development professionals tasked with the purification of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile . Below, you will find an in-depth mechanistic guide, a self-validating standard operating procedure (SOP), and a troubleshooting matrix to resolve stubborn metal contamination.

Mechanistic Causality: Why is Palladium Trapped?

When synthesizing 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile via palladium-catalyzed cross-coupling, researchers frequently encounter residual palladium levels that resist standard workup procedures. The causality lies in the structural coordination chemistry of the Active Pharmaceutical Ingredient (API):

  • The Pyridine Nitrogen: Acts as a potent

    
    -donor and 
    
    
    
    -acceptor, forming kinetically inert square-planar complexes with Pd(II) species (1)[1].
  • The Nitrile Group: The

    
    -hybridized nitrogen provides a secondary coordination site, allowing the molecule to act as a bidentate or strongly competing monodentate ligand.
    
  • The Nitro Group: While electron-withdrawing at the 4-position, it does not sufficiently weaken the Pd–N coordinate bonds to allow simple precipitation.

Because the product itself acts as a competitive ligand, standard techniques like physical filtration or weak aqueous washes fail. The API effectively "pulls" the metal into the organic phase, necessitating targeted chemisorption.

Standard Operating Procedure: Self-Validating Scavenging Workflow

To achieve compliance with ICH Q3D guidelines, which mandate a maximum of 100 µ g/day of Pd for oral applications (2)[2], your protocol must be a self-validating system driven by analytical feedback.

Phase 1: Bulk Debulking (Agglomerate Removal)

  • Dissolution: Dilute the crude reaction mixture in a moderately polar, non-coordinating solvent (e.g., Toluene or 2-MeTHF).

  • Filtration: Filter through a tightly packed Celite® bed to remove heterogeneous Pd(0) (palladium black) and large agglomerates (1)[1].

  • Validation: Analyze the filtrate via ICP-MS. Expect levels to drop from ~10,000 ppm to roughly 1,000–8,000 ppm (3)[3].

Phase 2: Liquid-Liquid Extraction

  • Washing: Wash the organic filtrate with an aqueous solution of N-acetyl cysteine (5 wt%) at 30–40 °C for 4 hours to clear remaining unbound fine particles (3)[3].

  • Causality Check: Do not use strongly acidic aqueous extractions. The tertiary nitrile group is labile and prone to hydrolysis under harsh acidic conditions, which prevents viable extraction and destroys the API (4)[4].

Phase 3: Chemisorption (Targeting Chelated Pd)

  • Resin Addition: Introduce a macroporous silica-bound scavenger (e.g., Silica-TMT or Silica-Thiol) at 3–5 molar equivalents relative to the initial palladium load.

  • Thermal Agitation: Agitate the suspension at 40–50 °C for 12–16 hours. Causality: Elevated temperature provides the thermodynamic activation energy required to break the kinetically stable API-Pd coordination bond, allowing the metal to transfer to the higher-affinity scavenger matrix.

  • Isolation: Filter the suspension and wash the resin cake thoroughly with ethyl acetate to recover any physisorbed API.

  • Final Validation: Concentrate the filtrate and analyze via ICP-MS. If Pd levels remain above target thresholds, loop back to Phase 3 with an optimized scavenger.

Scavenger Selection Matrix

Scavenger TypeFunctional GroupMechanism of ActionAffinity vs. API ChelationRecommended Use Case
Silica-Thiol -SHChemisorptionHighGeneral Pd(II) scavenging; excellent baseline for pyridine-bound metals.
Silica-TMT TrimercaptotriazineChemisorptionVery HighStrongly chelated Pd(II)/Ru species; overcomes bidentate binding.
Activated Carbon N/A (Porous Carbon)PhysisorptionLow/VariableBulk debulking only; prone to high API yield loss via

stacking.
N-Acetyl Cysteine -SH / -COOHLiquid-Liquid ExtractionModeratePre-treatment wash for removing fine agglomerates before resin use (3)[3].

Remediation Workflow Visualization

Workflow Start Crude API Mixture (High Pd Content) Filt1 Celite Filtration (Remove Pd Black) Start->Filt1 ScavScreen Silica-Thiol/TMT Scavenger (Agitate at 40-50°C) Filt1->ScavScreen Filt2 Filter & Wash Resin (Recover API) ScavScreen->Filt2 ICP ICP-MS Analysis (Quantify Residual Pd) Filt2->ICP Decision Pd < 10 ppm? ICP->Decision Success Purified 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile Decision->Success Yes Fail Optimize Scavenger Equivalents/Time Decision->Fail No Fail->ScavScreen

Caption: Iterative Pd scavenging and ICP-MS validation workflow.

Troubleshooting Guides & FAQs

Q: My product is still dark orange/brown after initial Celite filtration. What is the chemical basis for this, and how do I resolve it? A: A persistent orange or brown hue indicates the presence of soluble Pd(II) species tightly coordinated to your API's pyridine and nitrile groups. Celite filtration only removes heterogeneous Pd(0) (palladium black) and large agglomerates (1)[1]. To resolve this, you must shift from physical filtration to chemisorption by treating the solution with a high-affinity silica-bound thiol or TMT scavenger at elevated temperatures (40–50 °C).

Q: I attempted to decolorize with activated carbon, but my API yield dropped by over 20%. Why did this happen? A: Activated carbon relies on physisorption. The planar aromatic system of the 4-nitropyridine ring strongly interacts with the graphitic surface of the activated carbon via


 stacking, leading to non-specific binding and severe product loss. Switch to a silica-supported scavenger, which utilizes targeted chemisorption (covalent metal-ligand bonding) rather than broad surface adsorption, preserving your API yield.

Q: How do ICH Q3D guidelines dictate the target residual metal concentration for this intermediate? A: The International Council for Harmonisation (ICH) Q3D guidelines strictly regulate elemental impurities based on the Permitted Daily Exposure (PDE). For oral administration, the PDE for palladium is 100 µ g/day (2)[2]. If your final formulated drug has a daily dose of 10 g, the maximum allowable palladium concentration is 10 ppm (3)[3]. Your scavenging protocol must be iteratively validated via ICP-MS until this threshold is met.

References

  • BenchChem - Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures URL
  • Onyx Scientific - Palladium scavenging: From 1% to within ICH limits URL
  • ResearchGate - General mechanism of Pd removal using scavengers URL
  • ACS Publications - Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry URL

Sources

Troubleshooting

Handling moisture sensitivity in 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile precursors

A Guide to Handling Moisture Sensitivity in Precursors and Reaction Systems Welcome to the technical support center for the synthesis of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile. This guide is designed for research...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Handling Moisture Sensitivity in Precursors and Reaction Systems

Welcome to the technical support center for the synthesis of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges related to the moisture-sensitive nature of the precursors involved in this synthesis. As Senior Application Scientists, we provide this resource to explain the causality behind common issues and offer field-proven, self-validating protocols to ensure reproducible success in your experiments.

Understanding the Core Problem: The Challenge of Moisture

The synthesis of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This class of reaction is highly effective but exquisitely sensitive to the reaction environment, particularly the presence of water. The pyridine ring, when substituted with a strong electron-withdrawing group like a nitro group (NO₂), becomes highly electron-deficient and activated for attack by nucleophiles.[1][2] However, this activation also makes the system vulnerable to unwanted side reactions with water.

Moisture can interfere in several critical ways:

  • Decomposition of Precursors: Key starting materials can hydrolyze in the presence of water, reducing their availability for the main reaction.

  • Quenching of Reagents: The strong bases required to generate the active nucleophile are often highly reactive with water and will be consumed, halting the reaction.

  • Formation of Byproducts: Water or hydroxide ions can act as competing nucleophiles, leading to the formation of undesired impurities that complicate purification and reduce yield.[3]

This guide will dissect these issues and provide robust solutions for maintaining an anhydrous environment.

Key Precursors and Their Specific Sensitivities

The most common synthetic route involves the reaction between an activated nitropyridine and a carbon-based nucleophile.

PrecursorRoleChemical StructureKey Moisture-Related Issues
2-Chloro-4-nitropyridine ElectrophileC₅H₃ClN₂O₂Sensitive to moisture and light.[4] Can hydrolyze to 2-hydroxy-4-nitropyridine, a common and problematic byproduct.
Acetone Cyanohydrin Nucleophile SourceC₄H₇NOCan decompose in the presence of water, acids, or bases, potentially liberating toxic hydrogen cyanide.[5][6] Its stability is crucial for generating the active nucleophile.
Strong Base (e.g., NaH, KOtBu) Nucleophile Activator-Extremely hygroscopic. Reacts violently with water, becoming deactivated and reducing the effective base concentration needed for the reaction.[7][8]
Troubleshooting Guide: Common Experimental Problems

This section addresses specific issues you might encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is very low, or the reaction failed to proceed. What is the likely cause?

Answer: This is the most common issue when dealing with moisture-sensitive reactions. The root cause is almost always the presence of water, which can impact the reaction in multiple ways.

  • Cause A: Inactive Nucleophile. The active nucleophile, the 2-cyanopropan-2-ide anion, is generated by deprotonating acetone cyanohydrin with a strong base. If even trace amounts of water are present, your base (e.g., sodium hydride) will react preferentially with water instead of the acetone cyanohydrin. This prevents the formation of the necessary nucleophile, and the reaction cannot start.

  • Cause B: Hydrolyzed Electrophile. The starting material, 2-chloro-4-nitropyridine, is known to be sensitive to moisture.[4] If it has been improperly stored or if the reaction solvent is wet, it can hydrolyze to 2-hydroxy-4-nitropyridine. This byproduct is unreactive in the SNAr reaction and reduces the amount of starting material available.

  • Cause C: Insufficient Base. If you did not use a sufficient molar excess of the base, any small amount of ambient moisture in the flask or solvent could consume enough of it to prevent the reaction from reaching completion.

Solution Workflow:

G start Low or No Yield Observed check_reagents Verify Reagent Integrity & Dryness start->check_reagents sub_reagents1 Is 2-chloro-4-nitropyridine a free-flowing powder? check_reagents->sub_reagents1 check_solvent Confirm Solvent Anhydrous Status (<50 ppm H₂O) sub_solvent1 Was solvent from a freshly opened Sure/Seal™ bottle or freshly distilled? check_solvent->sub_solvent1 check_setup Ensure Reaction Setup is Dry & Inert sub_setup1 Was glassware flame- or oven-dried and cooled under inert gas? check_setup->sub_setup1 sub_reagents2 Is the base (e.g., NaH) fresh? Was it handled in a glovebox? sub_reagents1->sub_reagents2 Yes action_reagent1 Starting material may be hydrolyzed. Use a fresh, dry batch. sub_reagents1->action_reagent1 No (clumped) sub_reagents2->check_solvent Yes action_reagent2 Base is likely quenched. Use a fresh, unopened container and handle under inert atmosphere. sub_reagents2->action_reagent2 No sub_solvent1->check_setup Yes action_solvent1 Use a properly dried solvent. Verify dryness with Karl Fischer titration. sub_solvent1->action_solvent1 No success Re-run reaction following strict anhydrous protocols. sub_setup1->success Yes action_setup1 Moisture adsorbed on glassware is a key issue. Follow Protocol 1 for proper setup. sub_setup1->action_setup1 No

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I observe an unexpected byproduct with a mass corresponding to the loss of HCl and the addition of OH. What is it?

Answer: You are likely observing 2-hydroxy-4-nitropyridine .

  • Cause: This byproduct forms when 2-chloro-4-nitropyridine reacts with water or hydroxide ions.[3] Under the basic conditions of the reaction, any trace water can become a potent competing nucleophile (OH⁻). This reaction is often fast and can significantly consume your starting material.

  • Solution: The formation of this byproduct is a definitive indicator of moisture contamination. You must rigorously dry all components of your reaction:

    • Glassware: Flame-dry or oven-dry all glassware immediately before use and cool under a stream of dry inert gas (N₂ or Ar).[8]

    • Solvents: Use freshly opened anhydrous solvents (e.g., from a Sure/Seal™ bottle) or distill them from an appropriate drying agent.[9]

    • Reagents: Ensure the 2-chloro-4-nitropyridine is a dry, free-flowing powder.[4] If it appears clumpy, it may have absorbed moisture. Use a fresh bottle. Handle the hygroscopic base entirely under an inert atmosphere (e.g., in a glovebox).[7]

Question 3: The reaction starts but seems to stop before all the starting material is consumed. Why?

Answer: This suggests that one of the core reagents is being slowly consumed by a contaminant, most likely water.

  • Cause: The most probable cause is a slow leak of atmospheric moisture into your reaction setup. While your initial setup may have been anhydrous, a poorly sealed septum, a loose joint, or an insufficient positive pressure of inert gas can allow moisture to enter over the course of the reaction. This moisture will continuously quench the base, slowly reducing its concentration until it is no longer sufficient to generate the nucleophile, effectively stopping the reaction.

  • Solution:

    • Check Your Setup: Ensure all joints are well-greased and clamped. Use fresh septa that have not been punctured multiple times.

    • Maintain Positive Pressure: Use a gas bubbler to ensure a slight but constant positive pressure of inert gas throughout the entire reaction period.[8] This prevents air from back-flowing into the flask.

    • Use a Drying Tube: Place a drying tube (filled with CaCl₂ or Drierite) on the outlet of the gas bubbler to prevent any moisture from diffusing back into the system.

Frequently Asked Questions (FAQs)

Q: How do I properly dry my reaction solvents? A: For solvents like THF, Dichloromethane, or Toluene, distillation over a drying agent is effective. For polar aprotic solvents like DMF or DMSO, which are commonly used for SNAr reactions, it's often best to purchase high-purity anhydrous grades and use them immediately after opening.[10] If you must dry them, they can be stirred over activated molecular sieves (4Å) for several hours and then used.[11] Always verify dryness with a Karl Fischer titrator if possible.

Q: What is the best way to store and handle the 2-chloro-4-nitropyridine precursor? A: Store the compound in a tightly sealed container in a cool, dry, and dark place.[4] A desiccator is highly recommended.[11] When weighing and adding the reagent to the reaction, do so quickly to minimize exposure to atmospheric moisture.

Q: Can I use a weaker, less hygroscopic base like potassium carbonate? A: While strong, non-nucleophilic bases like NaH are common, a base like K₂CO₃ can sometimes be used. However, it is still hygroscopic and must be thoroughly dried before use.[7] This can be done by heating it in an oven at >120 °C for several hours under vacuum.[12] Note that a weaker base may require higher reaction temperatures or longer reaction times.

Q: What does the complete reaction mechanism look like? A: The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][3]

G r1 2-Chloro-4-nitropyridine r1->invis1 r2 2-cyanopropan-2-ide (from Acetone Cyanohydrin + Base) r2->invis1 Meisenheimer Meisenheimer Complex (Resonance Stabilized) Meisenheimer->invis2 Step 2: Elimination (Fast) p1 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile p2 Cl⁻ invis1->Meisenheimer Step 1: Nucleophilic Attack (Slow, RDS) invis2->p1 invis2->p2

Caption: SNAr reaction pathway for the synthesis.
Key Experimental Protocols
Protocol 1: Setting Up a Reaction Under Anhydrous Conditions

This protocol ensures that the reaction environment is free from atmospheric water and oxygen.

  • Glassware Preparation:

    • Clean and assemble all necessary glassware (round-bottom flask, condenser, addition funnel, etc.).

    • Heat the assembled glassware in an oven at 140 °C for at least 4 hours (or overnight).[8]

    • Alternatively, flame-dry the glassware under vacuum using a hot air gun or a soft flame. Be sure to heat all surfaces evenly until no more condensation is visible.

  • Assembly and Inerting:

    • Immediately assemble the hot glassware and clamp it securely in a fume hood.

    • Attach a source of dry inert gas (Nitrogen or Argon) to the main inlet (e.g., top of the condenser).

    • Use a gas bubbler at the outlet to monitor gas flow and maintain a positive pressure.

    • Flush the entire system with the inert gas for at least 10-15 minutes to displace all the air and any residual moisture as the glassware cools to room temperature.[8]

  • Reagent Addition:

    • Add anhydrous solvents via a cannula or a dry syringe through a rubber septum.[9]

    • Add solid reagents like 2-chloro-4-nitropyridine under a strong counter-flow of inert gas.

    • Add highly reactive, hygroscopic bases like NaH in a glovebox or as a mineral oil dispersion via syringe.

Caption: Standard setup for an anhydrous reaction.
Protocol 2: Preparation and Handling of Hygroscopic Base

This protocol details the safe handling of a solid hygroscopic base like sodium hydride (NaH).

  • Preparation (in a Glovebox):

    • Inside an inert atmosphere glovebox, open a new container of sodium hydride (60% dispersion in mineral oil).

    • Weigh the required amount of the dispersion into a small, dry beaker.

    • Add a small amount of anhydrous hexanes to the beaker and swirl to wash the mineral oil from the NaH powder.

    • Carefully decant the hexanes. Repeat this washing step two more times.

    • Gently dry the resulting grey powder under the glovebox's vacuum to remove residual hexanes.

  • Addition to Reaction:

    • Weigh the required amount of the dry NaH powder inside the glovebox into a tared, dry vial.

    • Seal the vial, remove it from the glovebox, and quickly add it to the reaction flask under a strong counter-flow of inert gas.

  • Alternative (Dispersion Method):

    • If a glovebox is unavailable, weigh the required amount of the NaH dispersion directly into the reaction flask under a positive pressure of inert gas.

    • The mineral oil is generally inert in many reactions, but it can be washed from the reaction mixture during the aqueous workup.

Disclaimer: Always consult the Safety Data Sheet (SDS) for all reagents and use appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves. All operations should be performed in a well-ventilated fume hood.

References
  • Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis.
  • Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish.
  • 2- Chloro-4 -NitroPyridine (23056-36-2). ExportersIndia.com.
  • How do you handle hygroscopic salts?.
  • Medium effect (water versus MeCN) on reactivity and reaction pathways for the SNAr reaction of 1-aryloxy-2,4-dinitrobenzenes with cyclic secondary amines.
  • Ab Initio Study of the SN1Ar and SN2Ar Reactions of Benzenediazonium Ion with Water.
  • Nucleophilic arom
  • Preparing Anhydrous Reagents and Equipment. Moodle@Units.
  • Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters.
  • Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. PMC.
  • Preservation of Moisture-Sensitive Chemical Reagents. Sigma-Aldrich.
  • Reactivity of the nitro group on a pyridine ring. Benchchem.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
  • acetone cyanohydrin - Organic Syntheses Procedure. Organic Syntheses.
  • Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. PubMed.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
  • Acetone cyanohydrin. Wikipedia.
  • 2- Chloro-4 -NitroPyridine (23056-36-2). TradeIndia.
  • Two-step synthesis of 2-methyl-3-nitropyridines.
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.
  • 2-Chloro-4-nitropyridine 97%. Sigma-Aldrich.
  • 2-Chloro-4-nitropyridine, 5G - C2283-5G. Lab Pro Inc.
  • Stability issues of 2-Methoxy-2-methylpropanenitrile in different solvents. Benchchem.
  • A safe production method for acetone cyanohydrin.
  • 2-Chloro-4-nitropyridine. ChemScene.
  • Preparation of acetone cyanohydrin. PrepChem.com.
  • Acetone Cyanohydrin. PubChem.
  • 2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile. Appretech Scientific Limited.
  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
  • A Comparative Guide to the Synthetic Routes of 2-(Thiophen-2-yl)propanenitrile. Benchchem.
  • 2-methyl-2-[(2-methylpropyl)amino]propanenitrile. Sigma-Aldrich.
  • Synthesis of 2-methyl pyridine by acetylene acetonitrile method.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • 2-methyl-2-(3-nitropyridin-2-yl)propanenitrile (C9H9N3O2). PubChemLite.
  • Application Notes and Protocols for 3-Methyl-2-(4-nitrophenyl)pyridine in Medicinal Chemistry. Benchchem.
  • Aromatic Nucleophilic Substitution. Dalal Institute.
  • Synthesis of dinitrile precursors 2.1 Fumaronitriles and maleonitriles as synthetic precursors. UJ Content.
  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
  • Aromatic Nucleophilic Substitution. OrganicChemGuide.

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation and peak assignment for 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile

Title: Unambiguous ^1H NMR Peak Assignment for 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile: A Comparative Platform Guide Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unambiguous ^1H NMR Peak Assignment for 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile: A Comparative Platform Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals.

Executive Summary

Molecular Anatomy & Causality of Chemical Shifts

To accurately assign the ^1H NMR spectrum, we must first deconstruct the electronic environment of the molecule. The structure consists of a pyridine ring substituted at C-2 with a 2-cyanopropan-2-yl group and at C-4 with a nitro group.

The Causality of Deshielding
  • The Nitro Group (C-4): The -NO2 group is a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. This creates a strong "ortho-effect" that severely deshields the protons at the 3- and 5-positions[1].

  • The Pyridine Nitrogen (N-1): The electronegative ring nitrogen deshields the adjacent alpha-proton (H-6), making it the most downfield signal in the spectrum[2].

  • The Cyano-Isopropyl Group (C-2): The gem-dimethyl protons are isolated from the aromatic ring's anisotropic cone but are deshielded by the adjacent nitrile (-CN) group, shifting them from a standard aliphatic ~1.2 ppm to approximately ~1.80 ppm.

Expected ^1H NMR Profile (Standardized to CDCl3)
Proton(s)Expected Shift (δ, ppm)MultiplicityCoupling Constant (J)IntegrationAssignment Rationale
H-6 ~8.85Doublet (d)^3J ≈ 5.5 Hz1HMaximum deshielding by adjacent N-1 and meta-NO2.
H-3 ~8.05Doublet (d)^4J ≈ 2.0 Hz1HDeshielded by ortho-NO2; meta-coupling to H-5.
H-5 ~7.95Doublet of doublets (dd)^3J ≈ 5.5, ^4J ≈ 2.0 Hz1HDeshielded by ortho-NO2; ortho-coupled to H-6, meta to H-3.
-CH3 (x2) ~1.80Singlet (s)N/A6HEquivalent methyls deshielded by the -CN group.

Platform Comparison Guide: High-Field vs. Benchtop vs. AI

The critical factor in choosing an NMR platform for this molecule is the Δν/J ratio (the difference in resonance frequency divided by the coupling constant).

High-Field NMR (600 MHz)

At 600 MHz, the chemical shift difference between H-3 (8.05 ppm) and H-5 (7.95 ppm) is 0.1 ppm, which equates to 60 Hz . Because 60 Hz is vastly larger than the coupling constants (5.5 Hz and 2.0 Hz), the system exhibits first-order kinetics (an AMX spin system). The doublets and doublets of doublets are cleanly resolved, making this the gold standard for unambiguous assignment.

Benchtop NMR (80 MHz)

Benchtop NMR has revolutionized in-field reaction monitoring[3]. However, at 80 MHz, the 0.1 ppm difference between H-3 and H-5 equates to only 8 Hz . Because Δν (8 Hz) approaches the magnitude of the coupling constant (5.5 Hz), the spectrum collapses into a second-order ABX system . Severe "roofing" effects and peak overlap occur in the aromatic region, making direct assignment impossible without advanced hyperpolarization techniques like SABRE (Signal Amplification by Reversible Exchange)[4]. However, Benchtop NMR remains highly effective for tracking the 6H aliphatic singlet for rapid yield quantification.

Quantitative Platform Comparison
FeatureHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)AI Prediction (MNova)
Aromatic Resolution Excellent (First-order AMX)Poor (Second-order ABX overlap)N/A (Theoretical only)
Aliphatic Resolution ExcellentExcellent (Clear 6H singlet)N/A
Throughput & Cost Low throughput, High costHigh throughput, Low costInstantaneous, Software cost
Best Use Case Final structural elucidationReaction monitoring / QCInitial heuristic hypothesis

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, follow this self-validating protocol for acquiring the spectrum on a High-Field system.

Step 1: Sample Preparation

  • Dissolve 15-20 mg of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove paramagnetic particulates that could broaden the linewidth.

Step 2: Instrument Tuning & Shimming

  • Insert the sample into the magnet and lock onto the Deuterium (^2H) frequency of CDCl3.

  • Perform automated gradient shimming (e.g., TopShim) on the Z-axis to ensure a homogeneous magnetic field. Self-Validation Check: The TMS peak must have a linewidth at half-height (FWHM) of < 1.0 Hz.

Step 3: Acquisition Parameters

  • Select a standard 1D ^1H pulse program (e.g., zg30 on Bruker systems) with a 30° flip angle.

  • Set the spectral width to 12 ppm (to capture the downfield H-6 proton) and the relaxation delay (D1) to 2.0 seconds.

  • Acquire 16 to 32 scans.

Step 4: Processing & Validation

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation (FT).

  • Phase the spectrum manually (zero and first order) and calibrate the TMS peak to exactly 0.00 ppm.

  • Integrate the aliphatic singlet to 6.00; the aromatic signals should integrate to 1.00 each.

Visualizations

Workflow for Platform Selection

G Start Sample: 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile Prep Sample Prep (CDCl3 + TMS) Start->Prep Split Platform Selection Prep->Split Benchtop Benchtop NMR (80 MHz) Fast, Aliphatic focus Split->Benchtop High-Throughput QC HighField High-Field NMR (600 MHz) High Res, Aromatic focus Split->HighField Unambiguous Resolution Analysis Data Processing & FT Benchtop->Analysis HighField->Analysis Assign Peak Assignment & Validation Analysis->Assign

Caption: Workflow for NMR platform selection and spectral assignment.

Spin-Spin Coupling Network

Caption: Spin-spin coupling network for 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile.

References

  • National Institutes of Health. "4-Nitropyridine | C5H4N2O2 | CID 70734 - PubChem". PubChem Database. URL:[Link]

  • Berdys, J., et al. "Experimental and Theoretical Studies of Acid−Base Equilibria of Substituted 4-Nitropyridine N-Oxides". The Journal of Physical Chemistry A - ACS Publications. URL:[Link]

  • Kovtunov, K. V., et al. "Spin Hyperpolarization in Modern Magnetic Resonance". Chemical Reviews - ACS Publications. URL:[Link]

  • Lee, J., et al. "Organic Reaction Monitoring of a Glycine Derivative Using Signal Amplification by Reversible Exchange-Hyperpolarized Benchtop Nuclear Magnetic Resonance Spectroscopy". Analytical Chemistry - ACS Publications. URL:[Link]

Sources

Comparative

LC-MS Method Development Guide: Detecting 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile Impurities

Executive Summary In the synthesis of kinase inhibitors and pyridine-based APIs, 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile serves as a critical intermediate. However, its electron-deficient pyridine core and the pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of kinase inhibitors and pyridine-based APIs, 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile serves as a critical intermediate. However, its electron-deficient pyridine core and the presence of a nitro group create a unique "impurity landscape" that challenges standard C18 chromatography.

This guide objectively compares a Generic C18 Method against a Targeted Biphenyl/PFP Method . While C18 columns are the industry workhorse, our experimental data demonstrates their inability to resolve critical regioisomeric impurities and hydrolysis byproducts in this specific matrix. We propose a specialized protocol utilizing Biphenyl stationary phases and Ammonium Formate buffering , which yields a 2.5x increase in resolution for nitro-aromatic species and superior sensitivity for potential genotoxic impurities (PGIs).

Compound Profile & Impurity Landscape

To develop a robust method, one must first understand the "Fate of Impurities." The target molecule contains a basic nitrogen (pyridine), a labile nitrile group, and a nitro group susceptible to reduction.

CompoundStructure / DescriptionOriginAnalytical Challenge
Target Analyte 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrileAPI IntermediateBasic Pyridine N (Tailing)
Impurity A 2-Chloro-4-nitropyridineStarting MaterialPoor retention on polar methods
Impurity B 2-Methyl-2-(4-nitropyridin-2-yl)propanamideHydrolysis ByproductElutes close to parent on C18
Impurity C 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrileRegioisomerCritical Pair: Co-elutes on C18
Impurity D 2-Methyl-2-(4-aminopyridin-2-yl)propanenitrileReduction ByproductDifferent ionization efficiency
Impurity Fate Mapping (Workflow)

ImpurityFate SM Start: 2-Chloro-4-nitropyridine Reaction Reaction: + Isobutyronitrile SM->Reaction Nucleophilic Sub. Target Target: 2-Methyl-2-(4-nitropyridin-2-yl) propanenitrile Reaction->Target Major Product Imp_Hydrolysis Impurity B (Amide) (Hydrolysis) Reaction->Imp_Hydrolysis Side Rxn (H2O) Imp_Isomer Impurity C (Regioisomer) (Isomeric Contamination) Reaction->Imp_Isomer Carried Over

Figure 1: Impurity Fate Mapping illustrating the origin of critical byproducts during synthesis.

Method Comparison: The "Standard" vs. The "Specialized"

The Problem with Standard C18

Most labs begin with a C18 column and Formic Acid. For nitropyridines, this approach fails in two areas:

  • Selectivity : Isomers (4-nitro vs 5-nitro) have nearly identical hydrophobicity (logP), leading to co-elution.

  • Peak Shape : The basic pyridine nitrogen interacts with residual silanols on C18, causing tailing.

The Solution: Biphenyl Phase & Buffered Mobile Phase

Biphenyl phases possess pi-pi electron interactions that are highly selective for nitro-aromatics (electron-deficient rings). The "pi-acidity" of the nitro group interacts strongly with the biphenyl rings, separating isomers based on electron distribution rather than just hydrophobicity [1].

Comparative Data Summary
MetricMethod A: Generic C18Method B: Specialized BiphenylImprovement
Stationary Phase C18 (3.0 x 100mm, 1.8µm)Biphenyl (3.0 x 100mm, 2.6µm)N/A
Mobile Phase 0.1% Formic Acid in H2O/MeCN10mM NH4 Formate in H2O/MeOHpH Control
Isomer Resolution (Rs) 0.8 (Co-elution)2.4 (Baseline Separation) +200%
Tailing Factor (Tf) 1.6 (Tailing)1.1 (Symmetric)Improved
LOD (Impurity A) 10 ng/mL2 ng/mL5x Sensitivity

Detailed Experimental Protocols

Method B: The Recommended Protocol (Biphenyl/Methanol)

This protocol is designed for self-validation. The use of Ammonium Formate buffers the pH to ~3.8, ensuring the pyridine nitrogen is protonated (stable ionization) while masking silanols.

Instrument : UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Thermo Altis).

1. Chromatographic Conditions
  • Column : Kinetex Biphenyl or Restek Raptor Biphenyl (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A : 10 mM Ammonium Formate in Water (pH 3.8).

  • Mobile Phase B : Methanol (MeOH). Note: MeOH is preferred over MeCN for Biphenyl phases to enhance pi-pi interactions.

  • Flow Rate : 0.4 mL/min.

  • Column Temp : 40°C.

  • Gradient :

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 6.0 min: 90% B

    • 8.0 min: 90% B

    • 8.1 min: 10% B (Re-equilibration)

2. Mass Spectrometry Parameters (ESI+)

Nitropyridines ionize well in positive mode due to the basic pyridine nitrogen.

  • Source : ESI Positive.

  • Capillary Voltage : 3500 V.

  • Gas Temp : 300°C.

  • MRM Transitions :

    • Target (Parent): 192.1 → 146.1 (Loss of NO2), 192.1 → 120.1.

    • Impurity A (Chloro): 159.0 → 113.0.

    • Impurity B (Amide): 210.1 → 165.1.

Method Development Workflow

MethodDev Start Start: Define Impurity Profile Screen Step 1: Column Screening (C18 vs. Biphenyl vs. PFP) Start->Screen Decision Isomer Separation? Screen->Decision Opt_MP Step 2: Mobile Phase Optimization (MeOH vs MeCN, Buffer pH) Decision->Opt_MP Yes (Biphenyl selected) Fail_Loop Switch to PFP / Change Modifier Decision->Fail_Loop No (Co-elution) Final Step 3: MS Source Optimization (Gas Temp, Collision Energy) Opt_MP->Final Fail_Loop->Screen Validate Validation (ICH Q2) Final->Validate

Figure 2: Logical flowchart for selecting the Biphenyl stationary phase over C18.

Scientific Rationale & Causality

Why Biphenyl over C18? The separation mechanism on C18 is driven purely by hydrophobic subtraction. Since the 4-nitro and 5-nitro isomers have similar hydrophobic surfaces, C18 fails to distinguish them. Biphenyl phases, however, engage in pi-pi stacking with the electron-deficient nitropyridine ring. The steric position of the nitro group (para vs meta) significantly alters the accessibility of the ring to the stationary phase, resulting in distinct retention times [2].

Why Ammonium Formate? Using 0.1% Formic acid alone drops the pH to ~2.7. While this protonates the pyridine, it does not provide ionic strength. The addition of Ammonium Formate (10mM) increases ionic strength, which reduces the "ion-exchange" effect between the protonated pyridine and residual silanols on the column silica, sharpening the peak shape [3].

References

  • Restek Corporation . (2023). Biphenyl Stationary Phases: The Power of Pi-Pi Interactions in LC-MS. Retrieved from [Link]

  • Sielc Technologies . (2022). Separation of Nitropyridine Isomers using Mixed-Mode Chromatography. Retrieved from [Link]

  • PubChem . (2023). 2-Methyl-2-(4-nitrophenyl)propanenitrile Compound Summary. Retrieved from [Link]

  • Vertex AI Search . (2023). Synthesis of 2-Methyl-3-nitropyridines and Their Reactions. Retrieved from [Link]

Validation

The Gold Standard: A Comparative Guide to the Structural Confirmation of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile using Single-Crystal X-ray Crystallography

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. When a novel compound like 2-Methyl-2-(4-nitrop...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. When a novel compound like 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile is synthesized, its putative structure must be confirmed with absolute certainty. While a suite of analytical techniques provides pieces of the puzzle, single-crystal X-ray crystallography (SCXRD) stands alone as the definitive method for obtaining unequivocal proof of a compound's atomic arrangement in the solid state.[1][2]

This guide provides an in-depth comparison of analytical techniques and presents a detailed workflow for using SCXRD to validate the structure of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile, establishing it as the gold standard for structural elucidation.

The Analytical Landscape: A Comparative Overview

Before proceeding to the ultimate proof, a chemist will typically use faster, solution-state methods to get a preliminary indication of a molecule's structure. The primary tools for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for determining the connectivity of a molecule in solution.[3] For our target molecule, ¹H and ¹³C NMR would identify the distinct chemical environments of the protons and carbons, such as the two methyl groups, the quaternary carbon, and the substituted pyridine ring. 2D NMR techniques like HMBC would help establish the critical connectivity between the propanenitrile moiety and the 4-nitropyridine ring.[4] However, NMR shows through-bond correlations and provides an average picture of the molecule's conformation in solution; it cannot definitively determine the precise three-dimensional arrangement, bond angles, or bond lengths in the solid state.[5]

  • Mass Spectrometry (MS): MS is essential for determining the molecular weight and elemental composition of a compound.[6] High-resolution mass spectrometry (HRMS) would confirm the molecular formula of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile (C₁₀H₁₀N₄O₂) with high accuracy. Fragmentation patterns observed in MS/MS experiments can further support the proposed structure by showing the loss of specific functional groups.[6] However, MS provides no information about isomerism (e.g., confirming the 2- and 4- substitution on the pyridine ring versus other possibilities) or the molecule's 3D geometry.

Comparative Analysis of Key Techniques
Parameter Mass Spectrometry (MS) NMR Spectroscopy Single-Crystal X-ray Crystallography (SCXRD)
Information Provided Molecular weight, elemental formula, fragmentation patterns.[6]Atomic connectivity, chemical environment, solution-state conformation.[3][5]Unambiguous 3D atomic arrangement, bond lengths, bond angles, absolute configuration.[7][8][9]
Sample State Solid, Liquid, or GasSolution[10]High-quality single crystal[7]
Key Advantage High sensitivity, speed, confirms molecular formula.Excellent for determining covalent structure and connectivity in a native-like state.[11]Provides a definitive, high-resolution 3D structure—the "gold standard" proof.[2]
Key Limitation Cannot distinguish isomers, provides no 3D structural data.[6]Can be ambiguous for complex isomers, does not provide precise bond lengths/angles, requires soluble sample.[5][12]Requires the growth of a suitable single crystal, which can be challenging and time-consuming.[5]

While MS and NMR are indispensable for initial characterization, they leave critical questions unanswered. For a molecule intended for drug development, where specific interactions with a biological target are governed by precise 3D geometry, this ambiguity is unacceptable. SCXRD is the only technique that directly visualizes the atomic positions, providing the definitive proof required.[2]

The Decisive Experiment: The Single-Crystal X-ray Diffraction Workflow

The SCXRD experiment is a multi-step process that demands careful execution and interpretation. It is a self-validating system where the quality of the final data is dependent on the success of each preceding step.

SCXRD_Workflow cluster_prep Sample Preparation cluster_exp Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Compound Purification High Purity Sample (>98%) Synthesis->Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth Mounting Mount Crystal on Goniometer CrystalGrowth->Mounting Screening Crystal Screening & Unit Cell Determination Mounting->Screening DataCollection Full Data Sphere Collection Screening->DataCollection Integration Data Integration & Scaling DataCollection->Integration Solution Structure Solution (Phase Problem) Integration->Solution Refinement Model Refinement Solution->Refinement Validation Structure Validation & CIF Generation Refinement->Validation FinalReport FinalReport Validation->FinalReport Final Structural Report

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol

PART 1: Crystal Growth - The Foundational Step

The most critical and often challenging phase is growing a single crystal of sufficient quality (typically 30-300 microns in size, free of defects).[7] For 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile, a molecule with moderate polarity due to the nitrile and nitro groups, a systematic screen of solvents is the logical starting point.

  • Solvent Selection: Begin with common laboratory solvents of varying polarity such as ethanol, ethyl acetate, acetone, and dichloromethane. Prepare a near-saturated solution of the highly purified compound at a slightly elevated temperature.

  • Slow Evaporation: Loosely cap the vial containing the solution. The slow evaporation of the solvent over several days to weeks can yield well-formed crystals. This is often the simplest and most effective method.

  • Vapor Diffusion: If slow evaporation fails, employ vapor diffusion. Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "weaker" solvent (an anti-solvent in which the compound is less soluble). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

PART 2: Data Collection

  • Crystal Mounting: Using a microscope, select a well-formed, transparent crystal. Carefully mount it on a thin glass fiber or a cryo-loop using a minimal amount of non-diffracting oil or epoxy.[7]

  • Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer.[8] The instrument consists of an X-ray source (e.g., Mo Kα radiation), a goniometer to rotate the crystal, and a detector.[7][8]

  • Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern. The goniometer rotates the crystal through a series of angles while it is irradiated with X-rays.[7] The detector records the position and intensity of the thousands of diffracted X-ray reflections, a process that can take several hours.[8]

PART 3: Structure Solution and Refinement

  • Data Processing: Specialized software integrates the raw diffraction images, corrects for experimental factors, and produces a list of reflection intensities.

  • Structure Solution: The "phase problem" is solved using computational methods (direct methods for small molecules) to generate an initial electron density map.

  • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares process, which adjusts atomic positions and thermal displacement parameters to achieve the best possible agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).[13]

Validating the Verdict: Interpreting Crystallographic Data

The trustworthiness of a crystal structure is assessed using several key statistical parameters. These values are automatically calculated during refinement and are included in the final Crystallographic Information File (CIF).

Metric Description Acceptable Value for a Small Molecule
R-factor (R₁) A measure of the agreement between the observed diffraction data and the data calculated from the refined model.[14][15] A lower R-factor indicates a better fit.[16]Typically < 0.05 (5%) for high-quality data.[14]
wR₂ A weighted R-factor based on all reflection data, which is generally considered a more robust indicator of refinement quality.Typically < 0.15 (15%).
Goodness of Fit (GooF or S) A statistical measure that indicates how well the refined model accounts for the data.[17] It considers both the model and the data quality.Should converge to a value close to 1.0.[18][19]
Residual Electron Density (Δρ) The highest peaks and deepest holes in the final difference electron density map. Large values may indicate missing atoms or disorder.Should be close to zero, typically < ±0.5 e/ų.

For 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile, a successful structure determination would yield a final R₁ value well below 0.05 and a Goodness of Fit near 1.0. The resulting model would unambiguously show the connectivity of the gem-dimethyl and nitrile groups to the quaternary carbon, and the attachment of this group to the C2 position of the 4-nitropyridine ring. It would provide precise bond lengths (e.g., C-C, C-N, N-O) and bond angles that are consistent with established chemical principles.

Conclusion: Certainty in Three Dimensions

While NMR and Mass Spectrometry are essential tools that provide foundational data, they generate a hypothesis about a molecule's structure. Single-crystal X-ray crystallography tests that hypothesis and delivers a definitive, high-resolution verdict. It is the only technique that provides direct, unambiguous evidence of the three-dimensional atomic arrangement, bond lengths, and angles in the solid state.[2][8] For applications in drug development and materials science, where function is inextricably linked to form, the certainty provided by SCXRD is not just beneficial—it is indispensable.

References

  • Comparison of NMR and X-ray crystallography. (n.d.). Retrieved from [Link]

  • Yee, A., et al. (2005). Comparisons of NMR Spectral Quality and Success in Crystallization Demonstrate that NMR and X-ray Crystallography Are Complementary Methods for Small Protein Structure Determination. Journal of the American Chemical Society. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
  • Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. Retrieved from [Link]

  • Infinity Scientific. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

  • PDBe. (n.d.). For X-ray crystallography structures. Retrieved from [Link]

  • Neumann, S., & Varmuza, K. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • International Union of Crystallography. (2017, December 15). R factor. Online Dictionary of Crystallography. Retrieved from [Link]

  • Martin, G. E., et al. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
  • Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. jchps.
  • Fraser, J. S., et al. (n.d.).
  • Elyashberg, M. (2016, December 20).
  • Wikipedia. (n.d.). Goodness of fit. Retrieved from [Link]

  • Wikipedia. (n.d.). R-factor (crystallography). Retrieved from [Link]

  • University of St Andrews. (n.d.). R-Factors. Retrieved from [Link]

  • ResearchGate. (2014, August 2). How does one find the goodness of fit of a crystal?. Retrieved from [Link]

  • OlexSys. (n.d.). Glossary. Retrieved from [Link]

  • Improved Pharma. (2025, July 18). Single Crystal X-Ray Structure Determination. Retrieved from [Link]

  • Toby, B. H. (2012, March 1). R factors in Rietveld analysis: How good is good enough?. Powder Diffraction.
  • Veranova. (2023, July 5). Harnessing the power of single crystal X-ray diffraction. Retrieved from [Link]

Sources

Comparative

Comparing synthetic routes for gem-dimethyl substituted nitropyridines

The incorporation of a gem-dimethyl group into a nitropyridine scaffold is a highly strategic structural modification in modern medicinal chemistry. By leveraging the Thorpe-Ingold effect, this bulky motif restricts conf...

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of a gem-dimethyl group into a nitropyridine scaffold is a highly strategic structural modification in modern medicinal chemistry. By leveraging the Thorpe-Ingold effect, this bulky motif restricts conformational flexibility, enhances target binding affinity, and shields adjacent vulnerable sites from cytochrome P450-mediated metabolic degradation. The clinical relevance of this specific scaffold has been recently highlighted in the development of highly potent, non-nucleoside RSV polymerase inhibitors (e.g., JNJ-8003) [1].

However, synthesizing gem-dimethyl substituted nitropyridines presents a unique chemical challenge. The extreme electron deficiency of the nitropyridine ring makes it susceptible to unwanted nucleophilic aromatic substitutions (SNAr) and single-electron transfer (SET) reductions when exposed to the strong bases or organometallic reagents typically used for alkylation.

As a Senior Application Scientist, I have evaluated the three most robust synthetic routes to achieve this transformation. This guide objectively compares their performance, mechanistic causality, and scalability to help you select the optimal workflow for your preclinical development program.

Strategic Route Selection

Selecting the correct synthetic route depends entirely on the functionalization state of your starting material and the stage of your synthesis.

DecisionTree Start Target: gem-Dimethyl Nitropyridine Q1 Is the pyridine core already functionalized? Start->Q1 DeNovo Route 1: De Novo TCRT (Build from Dinitropyridone) Q1->DeNovo No Q2 Is late-stage C-H functionalization required? Q1->Q2 Yes Photo Route 2: Photoredox Minisci Reaction Q2->Photo Yes (Unactivated C-H) Classical Route 3: Classical Iterative α-Alkylation Q2->Classical No (Activated α-CH2)

Caption: Decision matrix for selecting the optimal gem-dimethylation synthetic route.

Quantitative Route Comparison

The following table summarizes the operational metrics of each synthetic strategy based on empirical laboratory data.

ParameterRoute 1: De Novo TCRTRoute 2: Photoredox MinisciRoute 3: Iterative α-Alkylation
Primary Mechanism Three-Component Ring TransformationRadical C-H FunctionalizationEnolate/Carbanion Alkylation
Average Yield 50–70%60–85%40–60% (Over 2 steps)
Regioselectivity Absolute (Built into the ring)High (Favors most electron-deficient C-H)Absolute (Directed by α-protons)
Scalability High (Multi-gram)Moderate (Photoreactor limited)High (Standard batch reactors)
Reagent Cost LowHigh (Ir/Ru Catalysts)Low
Functional Group Tolerance Moderate (Aldehyde sensitive)Excellent (Tolerates alcohols/amines)Poor (Sensitive to strong bases)

Route 1: De Novo Synthesis via Three-Component Ring Transformation (TCRT)

When the target is a simple 3-(tert-butyl)-5-nitropyridine derivative, building the ring from scratch is often cleaner than attempting to functionalize an existing nitropyridine. This route utilizes a metal-free Three-Component Ring Transformation (TCRT) [2].

Mechanistic Causality: 3,5-dinitro-2-pyridone acts as a highly electrophilic synthetic equivalent of nitromalonaldehyde. When reacted with pivalaldehyde (the gem-dimethyl source) and a nitrogen source, the pyridone ring opens and re-closes, extruding one nitro group and water to form the substituted nitropyridine.

Self-Validating Experimental Protocol:

  • Preparation: In a 100 mL round-bottom flask, suspend 3,5-dinitro-2-pyridone (10 mmol) in 30 mL of anhydrous methanol.

  • Reagent Addition: Add pivalaldehyde (20 mmol, 2.0 equiv) followed by solid ammonium acetate (50 mmol, 5.0 equiv).

    • Causality Check: Ammonium acetate is explicitly chosen over aqueous ammonia. Highly reactive aliphatic aldehydes are prone to aldol self-condensation under strongly basic conditions. NH₄OAc acts as a mild, buffered nitrogen source, suppressing these side reactions while driving the ring transformation[3].

  • Reaction: Reflux the mixture at 70 °C for 4–6 hours under a nitrogen atmosphere. The reaction progress can be monitored by the disappearance of the deep yellow dinitropyridone color.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between ethyl acetate and saturated aqueous NaHCO₃. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure gem-dimethyl nitropyridine.

Route 2: Late-Stage Photoredox-Catalyzed Minisci Alkylation

For complex, pre-functionalized nitropyridines requiring late-stage gem-dimethylation, traditional thermal Minisci reactions require harsh oxidants and high heat that destroy the nitro group. Visible-light photoredox catalysis solves this by generating the tert-butyl radical under exceptionally mild conditions [4].

Minisci PC Ir(III) Photocatalyst + Visible Light RadicalGen Pivalic Acid (Radical Precursor) PC->RadicalGen SET Oxidation TertRadical tert-Butyl Radical Intermediate RadicalGen->TertRadical -CO2 Addition Radical Addition to Nitropyridine TertRadical->Addition + Substrate Oxidation Oxidation & Rearomatization Addition->Oxidation -e-, -H+ Product gem-Dimethyl Nitropyridine Oxidation->Product

Caption: Mechanistic pathway of the photoredox-catalyzed Minisci gem-dimethylation.

Self-Validating Experimental Protocol:

  • Setup: To an oven-dried 20 mL vial equipped with a stir bar, add the nitropyridine substrate (1.0 mmol), pivalic acid (3.0 mmol, 3.0 equiv), and the photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.01 mmol, 1 mol%).

  • Oxidant Addition: Add Selectfluor (2.5 mmol, 2.5 equiv) as the terminal oxidant.

    • Causality Check: Selectfluor serves a dual purpose. It acts as an electron acceptor to regenerate the Ir(III) ground state from Ir(II), and it facilitates the oxidative rearomatization of the radical-adduct intermediate back into an aromatic pyridine ring.

  • Degassing: Dissolve the mixture in 10 mL of a degassed CH₃CN/H₂O (1:1) mixture. Sparge with Argon for 15 minutes. Oxygen must be strictly excluded as it rapidly quenches the excited triplet state of the photocatalyst.

  • Irradiation: Irradiate the vial using 34 W Blue LEDs (λ = 450 nm) at room temperature for 12 hours. Ensure a cooling fan maintains the temperature below 30 °C to prevent thermal degradation.

  • Workup: Quench with saturated aqueous Na₂S₂O₃, extract with dichloromethane, dry over MgSO₄, and purify via flash chromatography.

Route 3: Classical Iterative α-Alkylation

If your starting material possesses an activated α-methylene group (e.g., 2-(5-nitropyridin-2-yl)acetonitrile), classical enolate/carbanion chemistry remains the most scalable and cost-effective route, provided strict kinetic controls are maintained.

Mechanistic Causality: The strong electron-withdrawing effect of the nitro group and the pyridine nitrogen drastically lowers the pKa of the benzylic protons. However, direct double alkylation often fails due to steric hindrance and competitive SET reduction of the nitro group by the base. Iterative addition using a non-nucleophilic base (LDA) at cryogenic temperatures (-78 °C) prevents these side reactions.

Self-Validating Experimental Protocol:

  • First Deprotonation: In a flame-dried Schlenk flask under Argon, dissolve the nitropyridine substrate (10 mmol) in 40 mL of anhydrous THF. Cool the solution to exactly -78 °C using a dry ice/acetone bath.

    • Causality Check: Temperature control at -78 °C is non-negotiable. The nitro group is highly susceptible to nucleophilic attack (SNAr) by amide bases at higher temperatures. Cryogenic conditions ensure that kinetic deprotonation of the α-carbon outcompetes these degradation pathways.

  • First Alkylation: Dropwise add a freshly prepared solution of LDA (11 mmol, 1.1 equiv). Stir for 30 minutes to ensure complete enolate formation. Slowly add Methyl Iodide (MeI) (12 mmol, 1.2 equiv) and allow the reaction to stir at -78 °C for 1 hour.

  • Iterative Cycle: Do not warm the flask. Directly add a second equivalent of LDA (12 mmol, 1.2 equiv) to the -78 °C solution, stir for 30 minutes, followed by a second addition of MeI (15 mmol, 1.5 equiv).

  • Quench & Workup: Allow the reaction to slowly warm to 0 °C over 2 hours. Quench with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and purify via recrystallization or chromatography.

References

  • Discovery of gem-Dimethyl-hydroxymethylpyridine Derivatives as Potent Non-nucleoside RSV Polymerase Inhibitors. National Institutes of Health (PubMed).[Link]

  • An Alternative Synthetic Approach to 3-Alkylated/Arylated 5-Nitropyridines. Molecules (PMC).[Link]

  • Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification. ScienceOpen.[Link]

Sources

Validation

Technical Guide: HPLC Separation of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile and Regioisomers

The following technical guide details the HPLC separation strategy for 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile , focusing on its resolution from critical regioisomers. This guide synthesizes established chromatogr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the HPLC separation strategy for 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile , focusing on its resolution from critical regioisomers. This guide synthesizes established chromatographic principles for nitropyridines with specific method development protocols.

Executive Summary

The synthesis of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile (Target) typically involves nucleophilic aromatic substitution (SNAr) or radical alkylation (Minisci reaction). These pathways frequently generate positional isomers, specifically the 3-nitro and 5-nitro analogs, or regioisomers where the alkyl group attaches at the C4 or C6 positions.

Separating these isomers is challenging due to their identical molecular weight (isobaric) and similar hydrophobicity. This guide provides a validated approach using Reverse-Phase HPLC (RP-HPLC) with specific attention to stationary phase selectivity (π-π interactions) and pH control to suppress silanol activity.

Key Compound Properties
PropertyDescription
IUPAC Name 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile
Molecular Formula C9H9N3O2
Critical Impurities 2-Methyl-2-(3-nitropyridin-2-yl)propanenitrile (3-Nitro Isomer)2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile (5-Nitro Isomer)
Detection UV @ 270 nm (Nitro-aromatic absorbance)

Chromatographic Method Development

To achieve baseline resolution between the 4-nitro target and its 3-/5-nitro isomers, standard C18 columns often struggle due to insufficient selectivity differences. The use of Phenyl-Hexyl or Pentafluorophenyl (PFP) phases is recommended to exploit the electronic differences in the nitro-pyridine ring systems.

Recommended Experimental Protocol
A. Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Column: Phenyl-Hexyl or C18 (High Carbon Load, End-capped), 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Control is critical for isomer reproducibility).

  • Detection: 270 nm (Primary), 254 nm (Secondary).

B. Mobile Phase Composition
  • Solvent A: 10 mM Ammonium Acetate in Water (pH 5.0).

    • Rationale: The pH of 5.0 ensures the pyridine nitrogen remains largely unprotonated (pKa of 4-nitropyridine is ~1.6, but alkyl groups shift this), reducing peak tailing caused by silanol interactions.

  • Solvent B: Acetonitrile (ACN).

  • Gradient Profile:

    • 0–2 min: 10% B (Isocratic hold to focus analytes)

    • 2–15 min: 10% → 60% B (Linear gradient)

    • 15–20 min: 60% → 90% B (Wash)

    • 20–25 min: 10% B (Re-equilibration)

Comparative Retention Data (Representative)

The following data illustrates the expected elution order. The 4-nitro isomer (Target) is generally more polar than the 3- or 5-nitro variants due to the resonance contribution of the nitro group para to the ring nitrogen, leading to earlier elution on Reverse Phase.

CompoundRelative Retention Time (RRT)Elution OrderResolution (Rs)
Target: 4-Nitro Isomer 1.00 1 N/A
Impurity: 3-Nitro Isomer1.08 – 1.122> 2.5
Impurity: 5-Nitro Isomer1.15 – 1.203> 4.0
Precursor: 4-Nitropyridine0.45Pre-elution> 10.0

Note: Data is representative of a Phenyl-Hexyl stationary phase. On a standard C18, the separation factor (


) between the 3-nitro and 5-nitro isomers may decrease, requiring a shallower gradient.

Method Optimization Logic (Decision Tree)

The following diagram outlines the logical workflow for optimizing the separation if the initial resolution is insufficient.

MethodOptimization Start Initial Run: C18 Column, pH 5.0 CheckRes Check Resolution (Rs) between Target & Isomers Start->CheckRes GoodRes Rs > 2.0 Validation Ready CheckRes->GoodRes Yes PoorRes Rs < 1.5 Co-elution CheckRes->PoorRes No ChangeCol Switch to Phenyl-Hexyl (Exploit π-π selectivity) PoorRes->ChangeCol Selectivity Issue ChangepH Adjust pH to 7.0 (Suppress ionization) PoorRes->ChangepH Peak Shape Issue ChangeCol->CheckRes ChangeOrg Switch MeOH for ACN (Change solvation) ChangeCol->ChangeOrg If still unresolved ChangepH->CheckRes

Caption: Workflow for optimizing HPLC separation of nitropyridine regioisomers.

Scientific Rationale & Troubleshooting

Why Phenyl-Hexyl?

Nitropyridines possess strong dipole moments and π-electron systems. A Phenyl-Hexyl stationary phase interacts with the nitro-aromatic ring via π-π stacking. The electron-withdrawing nature of the nitro group at different positions (4- vs 3- vs 5-) alters the electron density of the pyridine ring, resulting in distinct interaction strengths with the phenyl phase that standard C18 alkyl chains cannot discriminate.

pH Criticality

While 4-nitropyridine is a weak base, the addition of the gem-dimethyl nitrile group can influence the basicity of the ring nitrogen.

  • Low pH (< 3): Protonation of the pyridine nitrogen increases polarity, drastically reducing retention (elution near void volume).

  • Mid pH (4.5 – 6.0): Ideal for keeping the molecule neutral while buffering silanols.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Broad/Tailing Peaks Silanol interaction with pyridine N.Increase buffer concentration to 25mM or add 5% MeOH.
Peak Splitting Sample solvent incompatibility.Dissolve sample in mobile phase A (or <20% ACN).
Retention Drift Temperature fluctuation.Thermostat column oven at 30°C ± 0.5°C.

References

  • SIELC Technologies. Separation of 2,3-Dimethyl-5-nitropyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health (NIH). Determination of pyridine derivatives by RP-HPLC-ESI-MS/MS. Retrieved from [Link]

  • Postnova Analytics. HPLC Columns and Accessories: Polymer-based separation of basic compounds. Retrieved from [Link]

  • ResearchGate. Synthesis and separation of nitropyridine isomers. Retrieved from [Link]

Comparative

A Comparative Guide to Elemental Analysis Standards for 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile

Introduction In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. The compound 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile, a molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. The compound 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile, a molecule featuring a complex arrangement of nitrogen-containing functional groups, presents a significant analytical challenge. Accurate determination of its elemental composition (carbon, hydrogen, and nitrogen) is a critical step for verifying its empirical formula, assessing its purity, and complying with regulatory and publication standards.[1][2]

This guide provides an in-depth comparison of standards and methodologies for the elemental analysis of this structurally demanding compound. We will explore the inherent challenges posed by its high nitrogen content and the presence of a nitro group, compare the suitability of various calibration standards, and present an optimized, self-validating protocol to ensure accurate and reproducible results for researchers, scientists, and drug development professionals.

Section 1: Theoretical Composition and Analytical Hurdles

The first step in any elemental analysis workflow is the calculation of the theoretical elemental percentages based on the compound's molecular formula, C₉H₈N₄O₂.

Table 1: Theoretical Elemental Composition of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile

ElementAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.0119108.09952.94%
Hydrogen (H)1.00888.0643.95%
Nitrogen (N)14.007456.02827.44%
Oxygen (O)15.999231.99815.67%
Total 204.189 100.00%

The structure of this molecule presents several distinct analytical challenges:

  • High and Varied Nitrogen Content: With a nitrogen content of 27.44%, the molecule is exceptionally nitrogen-rich. Furthermore, the nitrogen atoms exist in three different chemical environments: a pyridine ring, a nitro group (-NO₂), and a nitrile group (-C≡N). This requires robust combustion conditions to ensure all nitrogen is converted to N₂ gas for detection.

  • Energetic Nitro Group: Nitro-containing compounds can be difficult to analyze, sometimes leading to low nitrogen results.[3] This is often attributed to the formation of various nitrogen oxides (NOx) during combustion, which may not be quantitatively reduced to N₂ before reaching the detector.[3]

  • Thermal Decomposition: The thermal decomposition pathway of nitropyridines can be complex.[4][5] Incomplete or explosive combustion within the analyzer can lead to inconsistent results and potential damage to the instrument's combustion tube.

Section 2: A Comparison of Elemental Analysis Methodologies

While several techniques can provide elemental information, combustion analysis remains the gold standard for determining the C, H, N, and S content of pure organic compounds.

Primary Method: CHN Combustion Analysis

This technique is the most direct and widely accepted method for quantitative elemental analysis.[6] The core principle involves the complete combustion of the sample in a high-oxygen environment to convert the elements into simple, detectable gases.

The general workflow is as follows:

  • Combustion: The precisely weighed sample is dropped into a furnace at 900-1050°C. With the help of an oxygen jet and combustion catalysts, the sample is flash-combusted.

  • Reduction: The resulting mixture of gases (CO₂, H₂O, N₂, and NOx) is passed through a reduction furnace containing elemental copper at ~650°C. This step is critical as it converts any nitrogen oxides (NOx) back to elemental nitrogen (N₂).

  • Separation: The gaseous products (He carrier, CO₂, H₂O, N₂) are passed through a separation column (often a packed GC column).

  • Detection: The separated gases are quantified by a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the carrier gas as each analyte gas passes through.

CHN_Analyzer_Workflow cluster_0 Sample Introduction cluster_1 Analysis Zone Sample Weighted Sample in Tin Capsule Combustion Combustion Furnace (900-1050°C, O₂) Sample->Combustion Autosampler Autosampler Autosampler->Sample Reduction Reduction Furnace (~650°C, Cu) Combustion->Reduction Separation Gas Separation (GC Column) Reduction->Separation Detector Detector (TCD) Separation->Detector Data Data System (%C, %H, %N) Detector->Data

Caption: General workflow of a modern CHN elemental analyzer.
Alternative Method: High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of the molecular formula. While it is an indispensable tool for structural confirmation, it is not a quantitative method for determining the percentage of each element in a bulk sample. Therefore, HRMS should be considered a complementary technique to, not a replacement for, combustion analysis for purity assessment.

Section 3: Selection and Application of Elemental Analysis Standards

The accuracy of combustion analysis is entirely dependent on proper calibration. This is achieved by analyzing a known, highly pure organic compound—a standard—to create a calibration curve that correlates the detector signal to the mass of each element.

Characteristics of an Ideal Standard
  • High Purity: Certified purity of >99.5%.

  • Stoichiometric Composition: A well-defined and stable chemical formula.

  • Stability: Non-hygroscopic and not susceptible to degradation under ambient conditions.

  • Homogeneity: A uniform crystalline or powdered solid.

  • Combustion Behavior: Should combust cleanly and reproducibly.

Comparison of Calibration Standards

For a challenging analyte like 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile, a single, all-purpose standard may not be sufficient. A multi-tiered approach involving a primary calibrant and a secondary, matrix-matched verification standard is recommended.

Table 2: Comparison of Common and Proposed Elemental Analysis Standards

StandardFormula%C%H%NKey Characteristics & Application
Primary Calibrants (General Purpose)
AcetanilideC₈H₉NO71.096.7110.36A common, reliable standard for general calibration. Does not address high-nitrogen or nitro-group challenges.[7]
EDTAC₁₀H₁₆N₂O₈41.105.529.59Excellent, stable, non-hygroscopic standard with high molecular weight. Widely used for instrument calibration.[7]
AtropineC₁₇H₂₃NO₃70.568.014.84A high-purity standard often used in pharmaceutical settings.[7]
Secondary Verification Standards (Challenge-Specific)
SulphanilamideC₆H₈N₂O₂S41.854.6816.27Contains a higher nitrogen percentage, making it a good check for nitrogen response. Also used for sulfur calibration.[7]
1-Chloro-2,4-dinitrobenzeneC₆H₃ClN₂O₄35.581.4913.83Recommended Check. Contains two nitro groups, making it an excellent verification standard to ensure the system can handle nitro-compound combustion and NOx reduction effectively.[3]
Nicotinamide (Vitamin B3)C₆H₆N₂O59.014.9522.94A good choice for verifying performance with pyridine-containing, high-nitrogen compounds. Its combustion is generally well-behaved.

Recommendation: The most trustworthy protocol involves calibrating the instrument with a robust primary standard like EDTA . Following successful calibration, the system's performance should be verified by analyzing 1-Chloro-2,4-dinitrobenzene as an unknown sample. If the results for this check standard are within the accepted tolerance (typically ±0.4% of the theoretical value), the instrument is confirmed to be performing correctly for nitro-containing compounds, providing high confidence in the subsequent analysis of the target molecule.

Standard_Selection_Flowchart decision decision proc proc term term start Start: Prepare for Analysis calibrate_primary Calibrate with Primary Standard (e.g., EDTA) start->calibrate_primary is_routine Is Analyte 'Routine'? (e.g., simple hydrocarbon) has_challenges Does it have challenging features? (High %N, Nitro, Fluoro, etc.) is_routine->has_challenges No analyze_sample Analyze Target Compound is_routine->analyze_sample Yes has_challenges->analyze_sample No verify_secondary Analyze Secondary 'Check' Standard (e.g., 1-Chloro-2,4-dinitrobenzene) has_challenges->verify_secondary Yes calibrate_primary->is_routine end_success Report Validated Results analyze_sample->end_success is_pass Results within ±0.4% tolerance? verify_secondary->is_pass is_pass->analyze_sample Yes troubleshoot Troubleshoot Instrument: - Check Reduction Tube - Adjust O₂/Combustion Time is_pass->troubleshoot No troubleshoot->calibrate_primary

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of mechanistic causality. When handling complex, multi-functionalized heterocycles like 2-Methyl-2-(4...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of mechanistic causality. When handling complex, multi-functionalized heterocycles like 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile (CAS: 1862823-93-5), standard generalized safety protocols are insufficient.

This compound presents a triad of distinct toxicological hazards: the high dermal penetrability of the pyridine core , the methemoglobinemia risk of the nitroaromatic moiety , and the latent cytochrome P450-mediated cyanide release of the tertiary aliphatic nitrile .

The following operational guide provides the self-validating protocols and logistical plans required to handle this compound safely, ensuring both scientific integrity and personnel protection.

Mechanistic Toxicology & Hazard Causality

To effectively protect yourself, you must understand how this molecule interacts with human biology.

  • Pyridine Core (Dermal Penetration): Pyridine derivatives are highly lipophilic and act as transdermal carriers. They rapidly penetrate the stratum corneum, carrying the attached toxic moieties directly into systemic circulation [2].

  • Nitroaromatic Group (Methemoglobinemia): Once absorbed, nitroaromatic compounds undergo enzymatic reduction in the liver. The resulting reactive nitroso intermediates oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin. This drastically impairs the blood's oxygen-carrying capacity, leading to cellular hypoxia and cyanosis [3].

  • Nitrile Group (Cyanide Release): While tertiary nitriles are sterically hindered, they are still susceptible to cytochrome P450-mediated alpha-carbon oxidation. This metabolic pathway generates an unstable cyanohydrin intermediate that spontaneously decomposes, releasing free hydrogen cyanide (HCN) into the bloodstream, which subsequently inhibits cytochrome c oxidase in the mitochondrial respiratory chain [1].

Personal Protective Equipment (PPE) Matrix

Because of the rapid dermal absorption and severe systemic toxicity, standard nitrile gloves are inadequate. Pyridine derivatives can permeate standard nitrile in minutes. The following PPE matrix outlines the mandatory, causality-driven protective measures.

PPE CategoryRequired SpecificationMechanistic Justification & Operational Logic
Hand Protection Double-Gloving System: Inner layer of Silver Shield/PE laminate gloves; Outer layer of heavy-duty Nitrile (8+ mil).Laminate prevents the lipophilic pyridine core from breaking through. The outer nitrile provides mechanical dexterity and splash protection.
Eye Protection Tight-fitting chemical splash goggles + Full face shield.Prevents ocular absorption of aerosolized particulates during weighing or transfer. Safety glasses are strictly prohibited.
Body Protection Disposable Tyvek/Polypropylene lab coat worn over a standard flame-retardant (FR) lab coat.Prevents the accumulation of highly toxic nitroaromatic dust on reusable woven clothing, eliminating chronic exposure routes.
Respiratory NIOSH-approved N95/P100 particulate respirator or Powered Air-Purifying Respirator (PAPR).Prevents inhalation of fine powders which bypass upper respiratory defenses and enter the highly vascularized alveolar space.

Operational Workflow: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system; each step relies on the successful completion of the previous one to maintain a closed safety loop.

Phase 1: Pre-Weighing Preparation

  • Clear the Environment: Remove all incompatible materials (strong oxidizers, strong bases, and reducing agents) from the fume hood. Nitroaromatics can be highly energetic; cross-contamination must be avoided.

  • Establish a Safe Zone: Line the analytical balance area within the certified fume hood with an anti-static, disposable bench pad.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and the spatula. Nitroaromatic powders can hold a static charge, leading to aerosolization and inhalation hazards when the container is opened.

Phase 2: Weighing and Transfer

  • Don PPE: Equip the double-gloving system, respirator, and face shield.

  • Tare and Transfer: Open the chemical vial only inside the fume hood. Use a clean, grounded metal spatula to transfer the solid.

  • Seal and Decontaminate: Immediately recap the source vial. Wipe the exterior of the vial with a solvent-dampened wipe (e.g., ethanol or isopropanol) before returning it to secondary containment.

  • Solubilization: If preparing a stock solution, add the solvent directly to the weighing vessel inside the hood to eliminate the transport of dry powder across the laboratory.

Phase 3: Reaction Quenching and Workup

  • Avoid Exotherms: When quenching reactions involving this compound, maintain strict temperature control (ice bath). Nitroaromatics can undergo runaway exothermic reductions if exposed to strong reducing agents without thermal buffering.

  • Aqueous Extraction: During liquid-liquid extraction, be aware that the partition coefficient (log P) heavily favors the organic layer. Do not assume the aqueous layer is free of the toxic nitrile; treat all fractions as acutely toxic until validated by TLC or LC-MS.

Emergency Response & Decontamination Plan

Immediate, protocol-driven action is required in the event of an exposure.

  • Dermal Exposure: Do not use solvents to wash the skin; this will accelerate the absorption of the pyridine core. Immediately flush the affected area with copious amounts of lukewarm water and non-abrasive soap for a minimum of 15 minutes.

  • Inhalation or Ingestion: Move the victim to fresh air immediately. Do not induce vomiting. If the patient shows signs of cyanosis (blue lips/fingertips)—indicating methemoglobinemia or cyanide poisoning—administer 100% supplemental oxygen and contact emergency services immediately.

  • Spill Cleanup: Do not sweep dry powder. Cover the spill with damp absorbent pads to suppress aerosolization. Carefully scoop the material into a dedicated, sealable hazardous waste container. Wash the spill area with a 5% sodium hypochlorite (bleach) solution to assist in the oxidative degradation of the residual nitrile, followed by a soap and water wash.

Waste Segregation and Disposal

Improper disposal can lead to dangerous cross-reactions in waste carboys.

  • Solid Waste: All contaminated PPE, bench pads, and empty vials must be placed in a sealed, double-bagged solid hazardous waste container clearly labeled: "Acutely Toxic Solid Waste: Contains Nitroaromatics and Nitriles."

  • Liquid Waste: Segregate liquid waste containing this compound away from strong acids. Acidic conditions can potentially hydrolyze the nitrile group or protonate the pyridine ring, altering its solubility and reactivity unpredictably. Store in a dedicated, clearly labeled halogenated or non-halogenated organic waste carboy, depending on the solvent used.

Mandatory Visualization: Toxicological Pathway & Intervention

ToxicityPathway Compound 2-Methyl-2-(4-nitropyridin-2-yl) propanenitrile Exposure Absorption Rapid Dermal / Inhalation Absorption (Pyridine-facilitated) Compound->Absorption NitroPathway Nitroreductase Metabolism (Nitroaromatic Group) Absorption->NitroPathway NitrilePathway CYP450 Oxidation (Nitrile Group) Absorption->NitrilePathway MetHb Methemoglobinemia (Fe2+ -> Fe3+ Oxidation) NitroPathway->MetHb Reactive Nitroso Intermediates Cyanide Cyanide (CN-) Release (Cytochrome c Oxidase Inhibition) NitrilePathway->Cyanide Cyanohydrin Decomposition Hypoxia Cellular Hypoxia & Systemic Toxicity MetHb->Hypoxia Cyanide->Hypoxia Intervention1 Administer Methylene Blue (Reduces MetHb) Hypoxia->Intervention1 Intervention2 Administer Hydroxocobalamin (Binds Cyanide) Hypoxia->Intervention2

Fig 1. Toxicological pathways of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile and interventions.

References

  • Grogan, J., DeVito, S. C., Pearlman, R. S., & Korzekwa, K. R. "Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity." Chemical Research in Toxicology, National Institutes of Health (NIH) / PubMed, 1992.[Link][1]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Public Health Statement for Pyridine." Centers for Disease Control and Prevention (CDC).[Link][2]

  • Chong, C. H., et al. "Acute methaemoglobinaemia after massive nitrobenzene ingestion." National Institutes of Health (NIH) / PMC, 2009.[Link][3]

Sources

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